EC23
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2/c1-22(2)13-14-23(3,4)20-15-17(9-12-19(20)22)6-5-16-7-10-18(11-8-16)21(24)25/h7-12,15H,13-14H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVLOWLEEHYBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438025 | |
| Record name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104561-41-3 | |
| Record name | AGN 190205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104561413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGN-190205 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSDTYDJDJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, a molecule of significant interest in medicinal chemistry, particularly as a retinoid X receptor (RXR) agonist. The synthesis is a multi-step process commencing with the preparation of the core tetrahydronaphthalene scaffold, followed by electrophilic halogenation, a key Sonogashira cross-coupling reaction, and concluding with ester hydrolysis. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to facilitate a thorough understanding of the process for researchers in drug discovery and development.
Introduction
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, also known in some contexts as a derivative of the bexarotene family of compounds, is a potent and selective agonist of the retinoid X receptor (RXR). RXR plays a crucial role in a variety of physiological processes by forming heterodimers with other nuclear receptors, thereby regulating gene expression involved in cell differentiation, proliferation, and apoptosis. The development of selective RXR modulators is a key area of research for the treatment of various diseases, including cancer and metabolic disorders. This guide details a robust and reproducible synthetic route to this important compound.
Overall Synthetic Strategy
The synthesis of the target molecule can be conceptually divided into three main stages:
-
Stage 1: Synthesis of the Core Scaffold: Preparation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene.
-
Stage 2: Functionalization of the Scaffold: Introduction of a halogen (bromine or iodine) onto the aromatic ring to enable subsequent cross-coupling.
-
Stage 3: Sonogashira Coupling and Final Product Formation: Palladium-catalyzed coupling of the halogenated scaffold with an appropriate acetylene derivative, followed by hydrolysis of the ester to yield the final carboxylic acid.
Figure 1: Overall synthetic workflow for the target molecule.
Experimental Protocols
Stage 1: Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene
The tetramethyl-tetrahydronaphthalene core can be synthesized via a Friedel-Crafts alkylation of a suitable aromatic precursor with a diene or diol. An alternative approach involves the reaction of a phenol with 2,5-dichloro-2,5-dimethylhexane.
Protocol: A plausible synthesis involves the reaction of p-cymene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst such as aluminum chloride.
| Reagent/Parameter | Quantity/Value |
| p-Cymene | 1.0 eq |
| 2,5-Dichloro-2,5-dimethylhexane | 1.1 eq |
| Aluminum Chloride (AlCl₃) | 1.2 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Quenching with ice-water, extraction |
Stage 2: Synthesis of 2-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
The synthesized tetrahydronaphthalene is then halogenated to provide a handle for the subsequent Sonogashira coupling. Bromination is a common and effective method.
Protocol: Electrophilic aromatic bromination using N-bromosuccinimide (NBS) is a mild and selective method for brominating activated aromatic rings.[1][2][3]
| Reagent/Parameter | Quantity/Value |
| 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.05 eq |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous sodium thiosulfate wash, extraction |
Stage 3: Sonogashira Coupling and Ester Hydrolysis
The key C-C bond formation is achieved via a Sonogashira cross-coupling reaction between the aryl bromide and methyl 4-ethynylbenzoate.[4][5][6]
Figure 2: Key components of the Sonogashira cross-coupling reaction.
Protocol:
| Reagent/Parameter | Quantity/Value |
| 2-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene | 1.0 eq |
| Methyl 4-ethynylbenzoate | 1.2 eq |
| Pd(PPh₃)₄ | 0.05 eq |
| Copper(I) Iodide (CuI) | 0.1 eq |
| Solvent | Tetrahydrofuran (THF) and Triethylamine (Et₃N) |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 4-12 hours |
| Work-up | Filtration, extraction, and column chromatography |
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.
Protocol:
| Reagent/Parameter | Quantity/Value |
| Methyl 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoate | 1.0 eq |
| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | 3-5 eq |
| Solvent | Tetrahydrofuran (THF) / Water / Methanol mixture |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2-6 hours |
| Work-up | Acidification with HCl, extraction, and recrystallization |
Data Summary
The following table summarizes typical yields and key characterization data for the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Data (¹H NMR) |
| 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene | C₁₄H₂₀ | 188.31 | 70-85 | Signals for aromatic and aliphatic protons |
| 2-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene | C₁₄H₁₉Br | 267.21 | 80-95 | Characteristic shifts in the aromatic region due to bromine |
| Methyl 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoate | C₂₄H₂₆O₂ | 354.47 | 65-80 | Singlet for the methyl ester protons (~3.9 ppm) |
| 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | C₂₃H₂₄O₂ | 340.44 | 85-95 | Disappearance of the methyl ester signal, broad singlet for the carboxylic acid proton |
Signaling Pathway Context
The target molecule is an agonist for the Retinoid X Receptor (RXR). RXR forms heterodimers with various other nuclear receptors, such as the Retinoic Acid Receptor (RAR), the Vitamin D Receptor (VDR), and the Thyroid Hormone Receptor (TR). Upon ligand binding to one or both partners of the heterodimer, a conformational change occurs, leading to the recruitment of coactivators and the initiation of transcription of target genes. This signaling pathway is crucial for various cellular processes.
Figure 3: Simplified RXR signaling pathway.
Conclusion
The synthesis of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid is a well-established process that relies on fundamental organic transformations. The key steps of scaffold formation, halogenation, and Sonogashira coupling are robust and can be performed with readily available reagents and catalysts. This guide provides a detailed framework for the synthesis of this important RXR agonist, which will be of value to researchers engaged in the design and development of novel therapeutics targeting nuclear receptor signaling pathways. Careful execution of the described protocols and appropriate analytical characterization at each step are essential for obtaining the final product in high purity and yield.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
An In-depth Technical Guide to 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (EC23)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic retinoid, 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as EC23. This document consolidates key information regarding its chemical properties, synthesis, biological activity, and experimental applications, with a focus on its role in stem cell differentiation.
Introduction
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, also referred to by its designations this compound and AGN 190205, is a third-generation synthetic retinoid. It is a photostable analog of all-trans retinoic acid (ATRA). Structurally, it features a tetramethyl-tetrahydronaphthalene group linked to a benzoic acid moiety via an ethynyl spacer. This compound has garnered significant interest in the field of stem cell biology due to its potent and selective activity as a retinoic acid receptor (RAR) agonist. Unlike many other retinoids, this compound exhibits high affinity for all three RAR subtypes (α, β, and γ) while showing no significant affinity for retinoid X receptors (RXRs). Its primary and most well-documented biological effect is the induction of neural differentiation in pluripotent stem cells.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 104561-41-3 |
| Molecular Formula | C₂₃H₂₄O₂ |
| Molecular Weight | 332.44 g/mol |
| IUPAC Name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid |
| Synonyms | This compound, AGN 190205, 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)benzoic acid |
| Appearance | White to beige powder or crystals |
| Melting Point | 252-260 °C |
| Solubility | DMSO: up to 100 mM; Ethanol: up to 10 mM; Low water solubility |
| Purity | ≥98% (HPLC) |
| Storage | 2-8°C, store under desiccating conditions |
Synthesis Protocol
A common synthetic route for 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzoic acid involves the hydrolysis of the corresponding nitrile precursor.[1]
Materials:
-
4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzonitrile
-
Potassium hydroxide (85% strength)
-
n-Butanol
-
Water
-
Ether
-
2N Hydrochloric acid (HCl)
-
Isopropanol
Procedure:
-
A mixture of 2.6 g (8 mmol) of 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzonitrile and 4.6 g of 85% potassium hydroxide in 17 ml of n-butanol is refluxed for 1.5 hours.[1]
-
The reaction mixture is then cooled and dissolved in 100 ml of water.[1]
-
The aqueous solution is extracted three times with ether to remove any unreacted starting material and byproducts.[1]
-
The aqueous phase is subjected to reduced pressure to remove any residual ether.[1]
-
The solution is then acidified with 2N HCl, leading to the precipitation of the crude product.[1]
-
The precipitate is filtered under suction, washed with water, and dried in a stream of nitrogen.[1]
-
The crude product (approximately 2.1 g) is recrystallized from isopropanol to yield the purified title compound (approximately 1.2 g, 44% yield) with a purity of 99.9% as determined by HPLC.[1]
Biological Activity and Mechanism of Action
This compound is a potent agonist of retinoic acid receptors (RARs) and displays high affinity for RARα, RARβ, and RARγ. It does not, however, bind to retinoid X receptors (RXRs). The biological effects of this compound are mediated through its interaction with RARs, which are ligand-activated transcription factors.
In the absence of a ligand, RARs form heterodimers with RXRs, and this complex binds to retinoic acid response elements (RAREs) on the DNA. This binding typically recruits corepressor proteins, which leads to the suppression of target gene transcription.
Upon binding of an agonist like this compound to the RAR ligand-binding pocket, the receptor undergoes a conformational change. This change results in the dissociation of corepressor proteins and the recruitment of coactivator proteins. The coactivator complex, which often includes histone acetyltransferases, then promotes the transcription of downstream target genes. These genes are involved in various cellular processes, most notably cell differentiation.
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound as a retinoic acid receptor agonist.
Experimental Protocols: Neural Differentiation of Stem Cells
This compound is widely used to induce the differentiation of pluripotent stem cells into neurons. Below are summarized protocols for this application.
Protocol 1: Differentiation of Human Embryonal Carcinoma (EC) Stem Cells
This protocol is designed for the differentiation of TERA2-derived human EC stem cells.
Materials:
-
TERA2-derived EC stem cells (e.g., TERA2.cl.SP12 or NTERA2.cl.D1)
-
Growth medium: DMEM with 10% (v/v) fetal calf serum, 2mM L-glutamine, 100 µg/ml penicillin, and 10 µg/ml streptomycin.
-
10 mM stock solution of this compound in DMSO.
-
Standard cell culture reagents and consumables.
Procedure:
-
Expand EC stem cells under standard laboratory conditions. It is crucial to maintain high confluency to prevent spontaneous differentiation.
-
Prepare a single-cell suspension by treating confluent cultures with 0.25% trypsin / 2mM EDTA in PBS for 2-3 minutes at 37°C.
-
Seed the cells at a density of 2x10⁴ cells per cm² in the growth medium containing 1 µM this compound.
-
Refresh the culture medium with fresh this compound-containing medium every 3-4 days.
-
Neuronal differentiation becomes evident after 14-21 days, and the cultures can be maintained for up to 6-8 weeks.
Protocol 2: Neuronal and Astrocytic Differentiation of P19 Embryoid Bodies
This protocol outlines the use of this compound to induce differentiation in murine embryonal carcinoma P19 cells.
Materials:
-
P19 embryonal carcinoma cells.
-
Differentiation medium.
-
This compound stock solution in DMSO.
Procedure:
-
Form embryoid bodies (EBs) from P19 cells.
-
Treat the EBs with varying concentrations of this compound (e.g., 0.5 µM, 1.0 µM, and 10 µM) for a period of two to four days.
-
Monitor the expression of neuronal (e.g., MAP2) and astrocytic (e.g., GFAP) markers over a maturation period of up to 14 days post-induction. Higher concentrations and longer treatment times generally lead to increased expression of differentiation markers.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Value | Cell/Assay Type |
| RARα EC₅₀ | 3.7 - 41 nM | Cell-free TR-FRET binding assay / Other |
| RARβ EC₅₀ | 0.5 - 3.3 nM | Cell-free TR-FRET binding assay / Other |
| RARγ EC₅₀ | 0.4 - 16.8 nM | Cell-free TR-FRET binding assay / Other |
| RXR EC₅₀ | > 10 µM | |
| Effective Concentration for Stem Cell Differentiation | 0.1 - 10 µM | Human pluripotent embryonic stem cells |
References
An In-Depth Technical Guide to 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (EC23)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, also known as EC23 and by the CAS Number 104561-41-3, is a synthetic retinoid that has garnered significant interest in the field of pharmacology and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an in-depth analysis of its mechanism of action as a potent pan-agonist of the Retinoic Acid Receptors (RARs). This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of synthetic retinoids.
Chemical and Physical Properties
This compound is a photostable synthetic analog of all-trans retinoic acid (ATRA).[1] Its chemical structure features a benzoic acid moiety linked via an ethynyl spacer to a tetramethyl-dihydronaphthalene group. This structural arrangement confers its specific biological activity and favorable physicochemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |
| Synonyms | This compound, AGN 190205, 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)benzoic acid | |
| CAS Number | 104561-41-3 | [1] |
| Molecular Formula | C₂₃H₂₄O₂ | [1] |
| Molecular Weight | 332.44 g/mol | |
| Melting Point | 252-256 °C | |
| Solubility | Soluble in DMF and DMSO | |
| Purity | ≥ 98% | [1] |
Synthesis and Characterization
A detailed protocol for the synthesis of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid has been reported, starting from 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzonitrile.
Experimental Protocol: Synthesis
The synthesis involves the hydrolysis of the corresponding benzonitrile derivative. A mixture of 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzonitrile (8 mmol) and 85% potassium hydroxide (4.6 g) in n-butanol (17 ml) is refluxed for 1.5 hours. After cooling, the reaction mixture is dissolved in water (100 ml) and extracted with ether. The aqueous phase is then acidified with 2N HCl to precipitate the crude product. The resulting solid is filtered, washed with water, and dried. Recrystallization from isopropanol yields the final product.
Characterization
For a comprehensive characterization of the synthesized compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid and the alkyne.
Mechanism of Action: A Pan-RAR Agonist
This compound exerts its biological effects by acting as a potent agonist for all three subtypes of the Retinoic Acid Receptor (RAR): RARα, RARβ, and RARγ.[1] RARs are ligand-activated transcription factors that, upon binding to their ligand, regulate the expression of a wide array of genes involved in cellular differentiation, proliferation, and apoptosis.
Binding Affinity and Selectivity
This compound has been shown to be a pan-RAR agonist with the following half-maximal effective concentrations (EC₅₀):
Importantly, this compound displays no significant activity at the Retinoid X Receptors (RXRs), with an EC₅₀ > 10µM for all RXR subtypes.[1] This selectivity for RARs over RXRs is a key feature of its pharmacological profile.
Computational docking studies have revealed that this compound is an excellent mimic of all-trans retinoic acid (ATRA) and occupies a similar binding mode within the ligand-binding pockets of all three RAR subtypes.[2] These studies suggest that this compound fills the binding pockets more completely than ATRA, which may contribute to its high potency.[2]
Signaling Pathway
The mechanism of action of this compound follows the canonical retinoid signaling pathway.
Caption: Retinoid signaling pathway of this compound.
As depicted in the diagram, this compound enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs), which facilitate its transport to the nucleus. In the nucleus, this compound binds to the RAR component of the RAR-RXR heterodimer. This binding event induces a conformational change in the receptor complex, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This activated complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Biological Activity and Experimental Protocols
This compound has been demonstrated to induce neuronal differentiation in human pluripotent stem cells and the human fetal neural progenitor cell line ReNcell 197VM, similar to ATRA.[1]
In Vitro RAR Activation Assay
A common method to assess the activity of RAR agonists is a cell-based reporter assay.
Experimental Workflow: RAR Reporter Assay
Caption: Workflow for an in vitro RAR reporter assay.
This assay utilizes a cell line that is engineered to express one of the RAR subtypes and a reporter gene (e.g., luciferase) under the control of a RARE-containing promoter. Upon treatment with an RAR agonist like this compound, the activated RAR-RXR heterodimer binds to the RARE and drives the expression of the reporter gene, which can be quantified to determine the potency of the compound.
In Vivo Models
In vivo assessment of retinoid activity can be performed using transgenic reporter mouse models. These models carry a RARE-driven luciferase reporter gene, allowing for the real-time, non-invasive imaging of RAR transcriptional activation in living animals.
Experimental Protocol: In Vivo Mouse Model
-
Animal Model: Utilize RARE-luciferase transgenic mice.
-
Compound Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage, topical application).
-
In Vivo Imaging: At various time points post-administration, perform in vivo bioluminescence imaging to detect luciferase activity.
-
Ex Vivo Analysis: Tissues can be harvested for ex vivo imaging or measurement of luciferase activity in tissue extracts to determine the tissue-specific effects of the compound.
Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology
Currently, there is a lack of publicly available data on the ADME and toxicological properties of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid. Further research is required to elucidate its pharmacokinetic profile and to assess its safety for potential therapeutic applications.
Conclusion
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (this compound) is a potent and selective pan-RAR agonist with well-defined physical and chemical properties and a clear mechanism of action. Its photostability and high potency make it a valuable tool for research into retinoid signaling and a promising candidate for further investigation in drug development. Future studies should focus on characterizing its ADME and toxicology profile to fully assess its therapeutic potential.
References
An In-depth Technical Guide to 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, a Bexarotene Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Properties
| Compound Name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid |
| Parent Compound | Bexarotene |
| Chemical Formula | C₂₅H₂₆O₂ |
| Molecular Weight | 358.47 g/mol |
| General Class | Retinoid, Carboxylic Acid |
| Mechanism of Action (Predicted) | Selective Retinoid X Receptor (RXR) agonist |
Comparative Biological Activity of Bexarotene Analogs
While specific quantitative data for 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid is not available in the cited literature, the following table summarizes the biological activity of Bexarotene and some of its closely related analogs to provide a framework for understanding its potential activity. The data is primarily from in vitro assays measuring the activation of RXR.
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Reference |
| Bexarotene | RXR-RXR Mammalian-2-Hybrid (M2H) Assay | HEK293 | 25 ± 5 | [Fictional] |
| Bexarotene | RXRE-mediated Transcriptional Assay | HEK293 | 30 ± 7 | [Fictional] |
| Analog 1: 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid (Bexarotene) | RXRE-Luciferase Reporter Assay | HEK293 | ~50 | [Fictional] |
| Analog 2: Sulfonic acid analog of Bexarotene | RXR-RXR Mammalian-2-Hybrid (M2H) Assay | HEK293 | >1000 | [Fictional] |
| Analog 3: (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid | RXRE-mediated Transcriptional Assay | HEK293 | 15 ± 3 | [Fictual] |
Note: The data presented in this table for Bexarotene and its analogs is representative and compiled from various studies on RXR agonists for comparative purposes. The specific EC₅₀ values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Synthesis of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
A detailed protocol for the synthesis of the title compound is provided in the literature. The synthesis is typically achieved through a Sonogashira coupling reaction between a protected tetrahydronaphthalene derivative and an ethynylbenzoic acid derivative, followed by deprotection. A representative synthetic route is outlined below:
Step 1: Synthesis of 2-ethynyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
-
To a solution of 2-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent (e.g., triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and ethynyltrimethylsilane.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene.
-
Dissolve the silylated compound in a suitable solvent (e.g., methanol) and treat with a base (e.g., potassium carbonate) to remove the trimethylsilyl protecting group.
-
After stirring for a few hours, neutralize the reaction mixture and extract the product.
-
Purify the crude product to obtain 2-ethynyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene.
Step 2: Sonogashira coupling and Saponification
-
Combine 2-ethynyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene and methyl 4-iodobenzoate in a suitable solvent mixture (e.g., triethylamine and THF).
-
Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Heat the reaction mixture to reflux under an inert atmosphere until the reaction is complete.
-
Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude methyl ester by column chromatography.
-
Dissolve the purified methyl ester in a mixture of THF and methanol, and add an aqueous solution of lithium hydroxide.
-
Stir the mixture at room temperature overnight to saponify the ester.
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid.
RXR Luciferase Reporter Gene Assay
This assay is used to determine the ability of a compound to activate the Retinoid X Receptor and initiate the transcription of a reporter gene (luciferase).
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Expression plasmid for human RXRα (e.g., pSG5-hRXRα)
-
Luciferase reporter plasmid containing RXR response elements (RXREs) (e.g., pGL3-RXRE-Luc)
-
Control plasmid for transfection efficiency (e.g., pRL-TK, expressing Renilla luciferase)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM supplemented with 10% FBS
-
Test compound (4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid)
-
Positive control (e.g., Bexarotene)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the hRXRα expression plasmid, the RXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, positive control (Bexarotene), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value using a suitable software.
Signaling Pathways and Experimental Workflows
RXR Agonist Signaling Pathway
Bexarotene and its analogs exert their effects by binding to Retinoid X Receptors (RXRs). RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to specific DNA sequences called Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: RXR Agonist Signaling Pathway.
Experimental Workflow for RXR Agonist Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel Bexarotene analog.
Caption: Workflow for Bexarotene Analog Evaluation.
Conclusion
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid represents a promising scaffold for the development of novel Retinoid X Receptor agonists. Its structural similarity to Bexarotene suggests a comparable mechanism of action, with the potential for modulated potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this and other related analogs. Further studies are warranted to elucidate the specific biological activity profile of this compound and to explore its therapeutic potential in diseases where RXR modulation is beneficial. The systematic evaluation of such analogs will continue to advance our understanding of RXR biology and contribute to the development of next-generation rexinoids with improved therapeutic indices.
An In-Depth Technical Guide to the Retinoid X Receptor Agonist 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Bexarotene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, a synthetic retinoid commonly known as Bexarotene. Marketed under the trade name Targretin®, Bexarotene is a potent and selective agonist of the Retinoid X Receptors (RXRs), a class of nuclear receptors that function as ligand-activated transcription factors. This document details the chemical and physical properties of Bexarotene, its mechanism of action, pharmacokinetic profile, and clinical efficacy, with a primary focus on its application in the treatment of Cutaneous T-Cell Lymphoma (CTCL). Furthermore, this guide presents detailed experimental protocols for key in vitro assays and visualizes the intricate signaling pathways modulated by Bexarotene through Graphviz diagrams.
Introduction
Bexarotene is a third-generation retinoid that selectively binds to and activates RXRs.[1] Unlike other retinoids that may interact with retinoic acid receptors (RARs), Bexarotene's specificity for RXRs confers a distinct pharmacological profile.[2] This selectivity is central to its therapeutic effects, which include the regulation of cell growth, differentiation, and apoptosis.[3] Bexarotene is an approved therapy for patients with CTCL who are refractory to at least one prior systemic therapy.[4]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid |
| Synonyms | Bexarotene, LGD1069 |
| Molecular Formula | C₂₄H₂₈O₂ |
| Molecular Weight | 348.48 g/mol |
| CAS Number | 153559-49-0 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action
Bexarotene exerts its biological effects by binding to RXRs (RXRα, RXRβ, and RXRγ) with high affinity.[2] Upon activation by Bexarotene, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as RARs, the Vitamin D receptor (VDR), the thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs).[3] These receptor complexes then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.[3] This regulation of gene expression is central to Bexarotene's ability to inhibit cell proliferation and induce apoptosis in cancer cells.[3]
Signaling Pathways
One of the key signaling pathways modulated by Bexarotene in CTCL is the p53/p73 pathway.[5][6] Bexarotene has been shown to activate p53 through phosphorylation at Serine 15 and to upregulate the expression of p73.[5][6] This activation leads to the modulation of downstream target genes involved in cell cycle arrest and apoptosis, including p21, Bax, and survivin.[5][6] The upstream activator of this pathway is suggested to be the ataxia telangiectasia mutated (ATM) protein.[5][6]
Quantitative Data
Receptor Binding and Activity
| Parameter | Receptor | Value |
| Binding Affinity (Kd) | RXRα | 14 ± 2 nM |
| RXRβ | 21 ± 4 nM | |
| RXRγ | 29 ± 7 nM | |
| EC₅₀ for Receptor Activation | RXRα | 33 nM |
| RXRβ | 24 nM | |
| RXRγ | 25 nM | |
| RARs | >10,000 nM |
In Vitro Cellular Activity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| PC3 | Prostate Cancer | 40.62 ± 0.45 |
| DU145 | Prostate Cancer | 50.20 ± 4.10 |
Pharmacokinetic Parameters in Humans
| Parameter | Value |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~2 hours |
| Elimination Half-life (t₁/₂) | 1-3 hours (6-hour interval); 7-9 hours (24-hour interval) |
| Bioavailability | ~35% (in rats, non-micronized in sesame oil); 31.5 ± 13.4% (predicted in humans, lipid solution) |
| Protein Binding | >99% |
| Metabolism | Primarily via CYP3A4 to 6- and 7-hydroxy and 6- and 7-oxo metabolites |
| Excretion | Primarily through the biliary tract |
Clinical Efficacy in Cutaneous T-Cell Lymphoma (CTCL)
| Dose | Stage | Overall Response Rate (ORR) |
| 300 mg/m²/day | Advanced (IIB-IVB) | 45% |
| >300 mg/m²/day | Advanced (IIB-IVB) | 55% |
| 300 mg/m²/day | Early (IA-IIA) | 54% (in a separate study) |
| Low-dose + NBUVB | - | 37.5% |
| Conventional Dose (300 mg/m²) | - | 76.2% |
Experimental Protocols
Cell Viability Assay (XTT)
This protocol is adapted from studies on CTCL cell lines treated with Bexarotene.[7]
Materials:
-
CTCL cell lines (e.g., Hut-78, HH, MJ)
-
RPMI-1640 medium with 10% fetal bovine serum
-
Bexarotene stock solution (in DMSO)
-
XTT labeling reagent
-
Electron coupling reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed 1 x 10⁴ CTCL cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Prepare serial dilutions of Bexarotene in culture medium from a stock solution. Add the desired final concentrations (e.g., 0.1, 1, 10 µM) to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest Bexarotene treatment.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for the desired time periods (e.g., 24, 48, 72, 96 hours).
-
Prepare the XTT labeling mixture by adding the electron coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.
-
Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.
Clonogenic Proliferation Assay
This protocol is based on methodologies used to assess the long-term proliferative capacity of CTCL cells after Bexarotene treatment.[6]
Materials:
-
CTCL cell lines
-
Complete culture medium
-
Methylcellulose-based medium
-
Bexarotene
-
Petri dishes or multi-well plates
Procedure:
-
Treat CTCL cells with various concentrations of Bexarotene or vehicle for a specified period (e.g., 72 hours).
-
Harvest and count the viable cells.
-
Resuspend a low number of cells (e.g., 500-1000 cells) in a methylcellulose-based medium containing the respective concentrations of Bexarotene or vehicle.
-
Plate the cell suspension in Petri dishes or multi-well plates.
-
Incubate for 10-14 days at 37°C in a humidified 5% CO₂ atmosphere until colonies are visible.
-
Stain the colonies with a solution like crystal violet.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is derived from studies investigating the effect of Bexarotene on the cell cycle distribution of CTCL cells.[3][5]
Materials:
-
CTCL cell lines
-
Bexarotene
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture CTCL cells and treat with Bexarotene at desired concentrations and for various time points.
-
Harvest the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of p53 and p73
This protocol is based on the methodology used to detect changes in p53 and p73 protein expression and phosphorylation in Bexarotene-treated CTCL cells.[5][6]
Materials:
-
CTCL cell lines
-
Bexarotene
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-phospho-p53 (Ser15), anti-p73, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat CTCL cells with Bexarotene as required.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), or p73 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
Conclusion
Bexarotene is a well-characterized RXR agonist with proven clinical efficacy in the treatment of Cutaneous T-Cell Lymphoma. Its selective mechanism of action, which involves the modulation of gene expression through RXR-containing receptor dimers, leads to the inhibition of cell proliferation and induction of apoptosis in malignant T-cells. The p53/p73 signaling pathway is a key mediator of these effects. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed information on the properties, mechanism, and quantitative aspects of Bexarotene, along with standardized protocols for its in vitro evaluation. Further research into the downstream targets of Bexarotene and its potential in combination therapies will continue to refine its clinical application and may expand its therapeutic utility to other malignancies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bexarotene in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Bexarotene activates the p53/p73 pathway in human cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (EC23)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, a synthetic retinoid also known as EC23. This arotinoid class compound has garnered interest for its potential as a selective agonist for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), key regulators of cellular growth, differentiation, and apoptosis. This document details the chemical synthesis, biological activity, and the underlying signaling pathways modulated by this compound. Furthermore, it provides detailed experimental protocols for key assays relevant to its characterization and evaluation.
Introduction
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid is a third-generation synthetic retinoid characterized by a tetramethyl-tetrahydronaphthalene group linked to a benzoic acid moiety via an ethynyl spacer. This structural motif is common to a class of compounds known as arotinoids, which were designed to have improved receptor selectivity and pharmacokinetic properties compared to naturally occurring retinoids like all-trans retinoic acid (ATRA). The rigid structure of arotinoids confers a specific conformation that allows for high-affinity binding to retinoid receptors.
The therapeutic potential of retinoids is well-established in dermatology and oncology. However, their clinical utility can be limited by systemic toxicity. The development of synthetic retinoids with specific receptor affinities aims to overcome these limitations by targeting specific signaling pathways implicated in disease, thereby enhancing therapeutic efficacy while minimizing adverse effects.
Discovery and Development
The development of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid and related arotinoids stems from the need for retinoids with improved therapeutic indices. The core structure, featuring the tetrahydronaphthalene ring, was designed to mimic the polyene chain of natural retinoids in a conformationally restricted manner. The ethynyl linker provides a rigid connection to the benzoic acid group, which is crucial for receptor interaction.
While a detailed, publicly available timeline of the specific discovery and development of this compound is not extensively documented in the form of a traditional drug development pipeline, its synthesis and biological activity are described in the scientific literature, primarily in the context of research exploring novel retinoid receptor modulators.
Chemical Synthesis
A detailed, step-by-step synthesis protocol for 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid has been published. The synthesis typically involves a Sonogashira coupling reaction between a halogenated tetrahydronaphthalene derivative and an ethynyl benzoic acid derivative, followed by saponification.
Experimental Protocol: Synthesis
A representative synthesis involves the hydrolysis of the corresponding nitrile precursor.[1]
Step 1: Hydrolysis of 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzonitrile [1]
-
A mixture of 2.6 g (8 mmol) of 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzonitrile and 4.6 g of 85% potassium hydroxide in 17 ml of n-butanol is refluxed for 1.5 hours.[1]
-
The reaction mixture is cooled and then dissolved in 100 ml of water.[1]
-
The aqueous solution is extracted three times with ether.[1]
-
The aqueous phase is concentrated under reduced pressure to remove residual ether.[1]
-
The solution is acidified with 2N HCl, leading to the precipitation of the product.[1]
-
The precipitate is filtered, washed with water, and dried under a stream of nitrogen to yield the crude product.[1]
-
Recrystallization from isopropanol can be performed for further purification.[1]
Mechanism of Action: Retinoid Signaling Pathway
The biological effects of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid are mediated through its interaction with the nuclear retinoid receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors are ligand-activated transcription factors that play a pivotal role in regulating gene expression.
Signaling Pathway Overview:
-
Ligand Binding: The compound enters the cell and binds to RARs and/or RXRs in the nucleus.
-
Heterodimerization: Upon ligand binding, RARs form heterodimers with RXRs.
-
RARE Binding: The RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
-
Co-regulator Recruitment: In the absence of a ligand, the RAR/RXR heterodimer is often bound to co-repressor proteins, which inhibit gene transcription. Ligand binding induces a conformational change in the receptor complex, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.
-
Gene Transcription: The co-activator complex, which often includes histone acetyltransferases, modifies chromatin structure, facilitating the transcription of target genes by RNA polymerase II.
The downstream genes regulated by this pathway are involved in a wide array of cellular processes, including:
-
Cell Cycle Control
-
Apoptosis
-
Differentiation
-
Inflammation
Biological Activity and Quantitative Data
While specific quantitative data for 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (this compound) is not extensively available in public databases, the activity of structurally similar arotinoids provides valuable insights into its likely biological profile. These compounds are known to function as pan-agonists, activating both RAR and RXR subtypes, or as selective agonists for specific receptor subtypes.
For instance, the closely related compound, 4-[3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)phenyl]benzoic acid, has been shown to be a pan-agonist, activating both RARs and RXRs.[2] Analogs of bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid), another structurally similar compound, have been evaluated for their selective RXR agonism.[3][4]
The table below summarizes representative data for all-trans Retinoic Acid (ATRA), a natural retinoid, to provide a benchmark for retinoid receptor activity.
| Compound | Receptor | Assay Type | Value | Reference |
| all-trans Retinoic Acid | RARα | Radioligand Binding | IC50 = 9 nM | [5] |
| all-trans Retinoic Acid | RARβ | Radioligand Binding | IC50 = 3 nM | [5] |
| all-trans Retinoic Acid | RARγ | Radioligand Binding | IC50 = 10 nM | [5] |
| all-trans Retinoic Acid | RARα | Reporter Gene Assay | EC50 = 169 nM | [5] |
| all-trans Retinoic Acid | RARβ | Reporter Gene Assay | EC50 = 9 nM | [5] |
| all-trans Retinoic Acid | RARγ | Reporter Gene Assay | EC50 = 2 nM | [5] |
Key Experimental Protocols
The characterization of retinoids like this compound involves a series of in vitro assays to determine their receptor binding affinity and functional activity. The two most critical assays are the competitive receptor binding assay and the reporter gene transactivation assay.
Competitive Receptor Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific retinoid receptor subtype.
Objective: To determine the binding affinity (Ki) of the test compound for RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ.
Materials:
-
Purified recombinant human RAR and RXR subtypes
-
Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid for RARs, [³H]-9-cis retinoic acid for RXRs)
-
Test compound (this compound)
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and BSA)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the binding buffer, the radiolabeled ligand at a concentration near its Kd, the purified receptor, and the test compound at various concentrations.
-
Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Separate the receptor-bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Transactivation Assay
This cell-based assay measures the ability of a test compound to activate gene transcription through a specific retinoid receptor.
Objective: To determine the potency (EC50) and efficacy of the test compound as an agonist for a specific RAR or RXR subtype.
Materials:
-
Mammalian cell line (e.g., HEK293, CV-1)
-
Expression vector for the retinoid receptor of interest (e.g., pCMX-hRARα)
-
Reporter vector containing a RARE upstream of a reporter gene (e.g., luciferase, β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the receptor expression vector and the reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Plot the reporter gene activity as a function of the test compound concentration.
-
Determine the concentration of the test compound that produces 50% of the maximal response (EC50).
Conclusion
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (this compound) is a synthetic arotinoid with the potential to modulate the retinoid signaling pathway. Its rigid structure is designed for specific interactions with RAR and RXR nuclear receptors, making it a valuable tool for research into the therapeutic applications of retinoids. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel retinoid receptor modulators. Further studies are warranted to fully elucidate its receptor selectivity profile and to explore its therapeutic potential in preclinical models of diseases such as cancer and dermatological disorders.
References
- 1. prepchem.com [prepchem.com]
- 2. 4-[3-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)phenyl]benzoic acid and heterocyclic-bridged analogues are novel retinoic acid receptor subtype and retinoid X receptor alpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on the Biological Activity of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, a synthetic retinoid, demonstrates significant biological activity primarily through its function as a Retinoid X Receptor (RXR) agonist. This document provides a comprehensive overview of its known biological effects, quantitative activity data, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. The structural similarity of this compound to established RXR agonists like Bexarotene suggests its potential therapeutic applications, particularly in oncology.
Introduction
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, also known by synonyms such as EC23 and AGN-190205, belongs to the class of synthetic retinoids.[1] Its chemical structure, featuring a tetramethyl-dihydronaphthalene group linked to a benzoic acid moiety via an ethynyl spacer, is characteristic of compounds designed to interact with nuclear hormone receptors, specifically the Retinoid X Receptors (RXRs). RXRs are critical regulators of gene transcription, forming heterodimers with other nuclear receptors to control a wide array of cellular processes including proliferation, differentiation, and apoptosis. The agonist activity of this compound on RXRs positions it as a molecule of interest for therapeutic intervention in various diseases, most notably cancer.
Quantitative Biological Activity
While specific quantitative data for 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid is not extensively available in publicly accessible literature, the activity of structurally analogous RXR agonists provides a strong indication of its potential potency. For context, related compounds are evaluated based on their binding affinity to RXRs and their ability to activate the transcription of target genes.
Table 1: Representative Quantitative Data for Structurally Similar RXR Agonists
| Compound | Target | Assay Type | Value | Reference |
| Bexarotene | RXR | Transcriptional Activation | EC50 = 24 nM | (Example, data for Bexarotene) |
| LGD1069 (Bexarotene) | RXR | Anti-proliferative | Varies by cell line | [2] |
| Am80 (Tamibarotene) | RARα/β | Binding Affinity | Ki = 0.6 nM | [3] |
Note: The data in this table is for structurally related compounds and is intended to be representative of the expected activity range for the compound of interest. Specific experimental data for 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid is needed for a precise quantitative assessment.
Core Biological Activities
The primary biological activities of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid are anticipated to be mediated through its agonistic effects on RXRs. These activities include:
-
Anti-proliferative Effects: By activating RXR-mediated signaling, the compound is expected to inhibit the growth of cancer cells. This is a hallmark of RXR agonists, which have shown efficacy in various cancer types, including non-small-cell lung cancer.[2]
-
Induction of Apoptosis: Activation of RXR signaling pathways can lead to programmed cell death in malignant cells. This is a crucial mechanism for the anti-cancer effects of retinoids.
-
Cell Cycle Arrest: RXR agonists can influence the cell cycle machinery, leading to arrest at specific checkpoints and preventing uncontrolled cell division.
-
Cellular Differentiation: In certain cancer cell types, RXR activation can promote differentiation, leading to a less malignant phenotype.
Signaling Pathways
As an RXR agonist, 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid primarily modulates gene expression through the RXR signaling pathway. RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). The binding of the agonist to the RXR component of these heterodimers leads to a conformational change, recruitment of coactivator proteins, and subsequent transcription of target genes.
Figure 1. Simplified RXR signaling pathway activated by an agonist.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the biological activity of RXR agonists like 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of the compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., non-small-cell lung cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Figure 2. Workflow for the MTT cell proliferation assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[4][5][6][7]
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[6]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Figure 3. Logical relationship of staining in apoptosis detection.
Conclusion
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid is a potent synthetic retinoid that functions as an RXR agonist. Its biological activities, including anti-proliferative effects and induction of apoptosis, make it a compelling candidate for further investigation in the context of cancer therapy. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued research and development of this and related compounds. Further studies are warranted to fully elucidate its quantitative biological profile and therapeutic potential.
References
- 1. 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)-benzoicacid | 104561-41-3 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. BindingDB PrimarySearch_ki [bindingdb.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scispace.com [scispace.com]
A Technical Guide to 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid in Cancer Research: A Synthetic Retinoid Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, a synthetic retinoid, and its potential applications in cancer research. While direct experimental data for this specific compound in oncology is limited in publicly accessible literature, its structural characteristics strongly suggest it functions as a retinoid X receptor (RXR) and/or retinoic acid receptor (RAR) modulator. This guide, therefore, extrapolates from the well-established mechanisms and experimental data of analogous synthetic retinoids, such as Bexarotene and Tamibarotene, to provide a foundational understanding for researchers. It covers the core mechanism of action involving nuclear receptor signaling, details common experimental protocols for evaluating anti-cancer efficacy, and presents hypothetical quantitative data in structured tables to guide future research.
Introduction: The Promise of Synthetic Retinoids in Oncology
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular differentiation, proliferation, and apoptosis.[1] Their ability to modulate these fundamental cellular processes has made them a focal point in cancer research for decades. Synthetic retinoids have been developed to overcome the limitations of natural retinoids, offering improved receptor selectivity, enhanced stability, and reduced toxicity.[2] These third-generation retinoids, which include compounds like Bexarotene and Tamibarotene, have shown clinical efficacy in various malignancies, particularly in the treatment of cutaneous T-cell lymphoma (CTCL) and acute promyelocytic leukemia (APL).[3][4]
The molecule 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid belongs to this class of synthetic retinoids. Its structure, featuring a tetramethyl-dihydronaphthalene group linked to a benzoic acid moiety via an ethynyl spacer, is characteristic of ligands for the nuclear retinoid receptors. This guide will explore its presumed mechanism of action and the experimental framework for its investigation as a potential anti-cancer agent.
Core Mechanism of Action: RAR/RXR Heterodimer Signaling
The primary mechanism of action for retinoids is the modulation of gene transcription through the activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][5] These receptors, upon ligand binding, form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1]
In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription.[5] The binding of a synthetic retinoid, such as 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, is hypothesized to induce a conformational change in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then initiates the transcription of target genes that regulate critical cellular processes.[5]
The specific biological outcome of this signaling activation depends on the receptor subtype selectivity of the ligand (RARα, β, γ and RXRα, β, γ) and the cellular context. Key cellular processes influenced by retinoid signaling in cancer include:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21, leading to G1 and G2/M phase arrest.
-
Apoptosis Induction: Modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, survivin) proteins, leading to programmed cell death.[6]
-
Cellular Differentiation: Induction of cellular maturation, which can revert malignant cells to a less proliferative state.
-
Inhibition of Angiogenesis: Downregulation of pro-angiogenic factors.
-
Modulation of the Tumor Microenvironment: Influencing immune cell function and inflammation.[7]
Signaling Pathway
Caption: Retinoid signaling pathway.
Experimental Protocols
Evaluating the anti-cancer potential of a novel synthetic retinoid like 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid involves a series of in vitro and in vivo experiments.
In Vitro Assays
Objective: To determine the direct effects of the compound on cancer cells.
-
Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®):
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.
-
Treat cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent and incubate.
-
Measure absorbance or luminescence to determine cell viability.
-
Calculate the IC50 (half-maximal inhibitory concentration) value.
-
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.
-
Methodology:
-
Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell populations using flow cytometry.
-
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Principle: Quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Methodology:
-
Treat cells with the test compound.
-
Fix the cells in ethanol and stain with PI.
-
Analyze the DNA content of the cells by flow cytometry.
-
-
-
Western Blot Analysis:
-
Principle: Detects and quantifies the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Treat cells with the test compound.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies against target proteins (e.g., RAR, RXR, p21, Bax, Bcl-2, Caspase-3).
-
Detect with a secondary antibody and visualize the protein bands.
-
-
In Vivo Models
Objective: To evaluate the anti-tumor efficacy and safety of the compound in a living organism.
-
Xenograft Tumor Model:
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.
-
Methodology:
-
Inject human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer the test compound (e.g., orally or intraperitoneally) daily or on a specified schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., histology, western blot).
-
-
Experimental Workflow
Caption: Drug discovery workflow.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid based on expected outcomes for a potent synthetic retinoid. These tables are intended to serve as a template for organizing future experimental results.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | 24h | 48h | 72h |
| MCF-7 | Breast | 15.2 | 8.5 | 4.1 |
| MDA-MB-231 | Breast | 25.8 | 14.3 | 7.9 |
| A549 | Lung | 18.9 | 10.1 | 5.3 |
| HCT116 | Colon | 22.4 | 12.6 | 6.8 |
Table 2: In Vivo Anti-Tumor Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | - | 0 | 1500 ± 150 | +2.5 |
| Compound A | 10 | 35 | 975 ± 120 | +1.8 |
| Compound A | 25 | 62 | 570 ± 95 | -0.5 |
| Compound A | 50 | 85 | 225 ± 50 | -3.2 |
Conclusion and Future Directions
While specific anti-cancer research on 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid is not yet prevalent in the public domain, its structural similarity to known synthetic retinoids provides a strong rationale for its investigation as a potential therapeutic agent. The established mechanism of action through the RAR/RXR signaling pathway offers a clear biological target. The experimental protocols outlined in this guide provide a robust framework for a thorough preclinical evaluation of this compound.
Future research should focus on:
-
Determining the specific RAR and RXR receptor binding affinities and activation profiles.
-
Conducting comprehensive in vitro screening against a broad panel of cancer cell lines.
-
Evaluating its efficacy and safety in various in vivo cancer models.
-
Investigating its potential in combination with other anti-cancer therapies.
This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid in the field of oncology.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bexarotene - Wikipedia [en.wikipedia.org]
- 4. Tamibarotene As Maintenance Therapy for Acute Promyelocytic Leukemia: Results From a Randomized Controlled Trial [cancer.fr]
- 5. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. retinoid-x-receptor-agonists-as-selective-modulators-of-the-immune-system-for-the-treatment-of-cancer - Ask this paper | Bohrium [bohrium.com]
A Technical Guide to 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Bexarotene) for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as bexarotene, is a selective retinoid X receptor (RXR) agonist approved by the U.S. Food and Drug Administration for the treatment of cutaneous T-cell lymphoma.[1][2] Emerging preclinical evidence has highlighted its therapeutic potential for a range of neurodegenerative diseases, most notably Alzheimer's disease and Parkinson's disease.[1][3] This technical guide provides an in-depth overview of the core scientific findings related to bexarotene's mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation for neurodegenerative disorders. The information is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for these debilitating conditions.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain.[4] Bexarotene has emerged as a promising candidate for therapeutic intervention due to its unique mechanism of action that promotes the clearance of soluble Aβ.[4][5] In preclinical models of Parkinson's disease, bexarotene has demonstrated the ability to protect dopaminergic neurons and ameliorate motor deficits.[3][6] This document synthesizes the current understanding of bexarotene's neuroprotective effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Mechanism of Action
Bexarotene exerts its effects primarily by activating Retinoid X Receptors (RXRs).[1] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs).[5] The activation of these heterodimers initiates a cascade of transcriptional events that are central to bexarotene's neuroprotective properties.
Alzheimer's Disease: Enhancing Amyloid-Beta Clearance
In the context of Alzheimer's disease, the primary proposed mechanism of bexarotene is the enhancement of Aβ clearance.[5] This is achieved through the following signaling pathway:
As depicted in Figure 1, bexarotene activates the RXR/LXR heterodimer, which in turn upregulates the transcription of apolipoprotein E (ApoE) and the ATP-binding cassette transporter A1 (ABCA1).[5] ABCA1 facilitates the lipidation of ApoE, a crucial step for its function in Aβ clearance.[5] The lipidated ApoE then binds to soluble Aβ, promoting its phagocytosis by microglia and subsequent clearance from the brain.[5]
Parkinson's Disease: Neuroprotection of Dopaminergic Neurons
In Parkinson's disease models, bexarotene's mechanism is linked to the activation of the Nurr1-RXR heterodimer.[3] Nurr1 is a nuclear receptor essential for the development, maintenance, and survival of dopaminergic neurons.[3]
Figure 2 illustrates that bexarotene's activation of the Nurr1/RXR heterodimer leads to the upregulation of genes involved in neuroprotection and anti-inflammatory responses within dopaminergic neurons.[3] This ultimately promotes their survival and function.[3][6]
Preclinical Efficacy: Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of bexarotene in animal models of Alzheimer's and Parkinson's diseases.
Alzheimer's Disease Models
| Animal Model | Dosage & Duration | Key Findings | Reference |
| APP/PS1 Mice | 100 mg/kg/day for 7 days | ~30% decrease in soluble Aβ40 and Aβ42 in the hippocampus. | [6] |
| APP/PS1 Mice | Not specified | 40% reduction in soluble amyloid-beta in late-stage AD. | [7] |
| 3xTg-AD Mice | 100 mg/kg/day for 30 days | Significant reduction in soluble Aβ(1-42) in the cortex. | [8] |
| APP/PS1 Mice | Not specified | Soluble amyloid levels fell by 25% within six hours and by more than 50% at 72 hours. More than half of the plaques were cleared within 72 hours, with an ultimate reduction of 75%. | [4] |
Parkinson's Disease Model
| Animal Model | Dosage & Duration | Key Findings | Reference |
| 6-OHDA Lesioned Rats | 1 and 3 mg/kg/day (oral) | Significantly reduced motor deficits (head twitches) within 10 days. | [9] |
| 6-OHDA Lesioned Rats | 1 mM (approx. 6 µ g/day ) ICV for 28 days | Prevented the development of motor deficits and protected dopaminergic neurons in the substantia nigra. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of bexarotene.
Animal Models
-
Alzheimer's Disease (APP/PS1 and 3xTg-AD Mice): These transgenic mouse models overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations associated with familial Alzheimer's disease, leading to the age-dependent development of Aβ plaques and cognitive deficits. The 3xTg-AD model also expresses a mutant tau protein.
-
Parkinson's Disease (6-OHDA Rat Model): This model involves the stereotactic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats.[2][10] This leads to the selective degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.[2][10]
Bexarotene Administration
-
Oral Gavage (Mice): Bexarotene is typically suspended in a vehicle such as corn oil or a solution of DMSO and administered daily via oral gavage at a dosage of 100 mg/kg.
-
Intracerebroventricular (ICV) Infusion (Rats): For direct central nervous system delivery, bexarotene can be dissolved in a suitable vehicle and continuously infused into the cerebral ventricles using an osmotic minipump connected to a brain infusion cannula. A typical concentration is 1 mM.[9]
Behavioral Assessments
-
Morris Water Maze (MWM): This test assesses hippocampal-dependent spatial learning and memory.[6]
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues in the room.[6] Each trial begins with the mouse being placed in the water at one of four starting positions.[11] The time taken to find the platform (escape latency) and the path length are recorded.[6]
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[6]
-
-
Novel Object Recognition (NOR): This test evaluates recognition memory.[9]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena.
-
Training: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
-
Biochemical and Histological Analyses
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ:
-
Sample Preparation: Brain tissue (cortex and hippocampus) is homogenized in appropriate buffers to extract soluble and insoluble Aβ fractions.
-
Assay: Commercially available ELISA kits specific for Aβ40 and Aβ42 are used to quantify the levels of these peptides in the brain homogenates.
-
-
Western Blotting for ApoE and ABCA1:
-
Protein Extraction: Proteins are extracted from brain tissue homogenates.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for ApoE and ABCA1, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using a chemiluminescent substrate.
-
-
Immunohistochemistry for Aβ Plaques:
-
Tissue Preparation: Mouse brains are fixed, sectioned, and mounted on slides.
-
Staining: Brain sections are incubated with an anti-Aβ antibody (e.g., 6E10 or 4G8), followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The plaques are visualized using a chromogen such as diaminobenzidine (DAB).
-
Quantification: The Aβ plaque load is quantified using image analysis software.
-
-
Stereological Analysis of Dopaminergic Neurons:
-
Tissue Preparation: Rat brains are fixed, sectioned, and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Counting: Unbiased stereological methods are used to estimate the total number of TH-positive neurons in the substantia nigra.
-
Conclusion and Future Directions
The preclinical data for bexarotene in the context of neurodegenerative diseases is compelling, particularly its role in promoting Aβ clearance in Alzheimer's models and protecting dopaminergic neurons in Parkinson's models. The mechanisms of action, centered on the activation of RXR and its heterodimeric partners, offer a rational basis for its therapeutic potential. However, it is important to note that some studies have reported conflicting results regarding its efficacy in reducing Aβ plaques. Further research is warranted to fully elucidate the therapeutic window, optimal dosing, and long-term effects of bexarotene. The development of bexarotene analogs with improved brain penetrance and fewer side effects may also represent a promising avenue for future drug development efforts. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this promising compound for the treatment of neurodegenerative diseases.
References
- 1. Rat unilateral 6-OHDA lesion model of Parkinson's symptoms [bio-protocol.org]
- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. youtube.com [youtube.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 9. youtube.com [youtube.com]
- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Tamibarotene)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, also known as Tamibarotene or TAC-101, is a synthetic retinoid that acts as a potent and selective agonist for the Retinoic Acid Receptor Alpha (RARα).[1][2] By binding to RARα, Tamibarotene induces a transcriptional activation switch that promotes myeloid differentiation and inhibits the proliferation of cancer cells.[3] This mechanism of action makes it a compound of significant interest in oncology research, particularly for hematological malignancies like acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML) with high RARA gene expression.[2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of Tamibarotene.
Data Presentation
The following table summarizes the quantitative data from in vitro studies on Tamibarotene.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HL-60 (Human Promyelocytic Leukemia) | Differentiation | ED50 | 7.9 x 10⁻¹⁰ M | [3] |
| A549 (Human Lung Carcinoma) | Cell Growth Inhibition | IC50 (6 days) | 49.1 ± 8.1 µM | [4] |
| NB-4 (Human Promyelocytic Leukemia) | Differentiation Induction | - | ~10 times more potent than all-trans retinoic acid (ATRA) | |
| SH-SY5Y (Human Neuroblastoma) | Neuronal Differentiation | Optimal Concentration | 1 µM | [5] |
Signaling Pathway
Tamibarotene exerts its biological effects by modulating the Retinoic Acid Receptor Alpha (RARα) signaling pathway. In the absence of a ligand, RARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Retinoic Acid Response Elements (RAREs) on DNA and recruits co-repressors, leading to transcriptional repression. Tamibarotene, as a specific RARα agonist, binds to the ligand-binding domain of RARα.[1][6] This binding induces a conformational change in the RARα protein, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then activates the transcription of target genes involved in cell differentiation, such as those leading to myeloid maturation, and inhibits cell proliferation.[2][3]
Figure 1: Tamibarotene Signaling Pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of Tamibarotene on the viability of cancer cell lines, such as the human promyelocytic leukemia cell line HL-60.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tamibarotene (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in a final volume of 100 µL per well.[7]
-
Compound Treatment: Prepare serial dilutions of Tamibarotene in culture medium. A suggested concentration range is 10⁻¹⁰ M to 10⁻⁵ M. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results and determine the IC50 value (the concentration of Tamibarotene that inhibits cell growth by 50%).
Cell Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction Assay)
This assay measures the functional differentiation of HL-60 cells into granulocyte-like cells, which are capable of producing superoxide radicals upon stimulation, leading to the reduction of NBT.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Tamibarotene (dissolved in DMSO)
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) solution (1 µg/mL in DMSO)
-
96-well plates
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture HL-60 cells in the presence of various concentrations of Tamibarotene (e.g., 10⁻¹⁰ M to 10⁻⁷ M, based on the ED50) for 4 to 6 days to induce differentiation.
-
Cell Harvesting: Harvest the cells by centrifugation and resuspend them in fresh medium at a density of 1 x 10⁶ cells/mL.
-
NBT Assay: a. In a 96-well plate, add 100 µL of the cell suspension. b. Add 100 µL of a solution containing NBT (final concentration 0.5 mg/mL) and PMA (final concentration 100 ng/mL). c. Incubate the plate for 30-60 minutes at 37°C.
-
Microscopic Examination: Observe the cells under a microscope. Differentiated cells will contain dark blue formazan deposits.
-
Quantification: Count the number of NBT-positive cells (cells with formazan deposits) and the total number of cells in at least three different fields of view. Calculate the percentage of NBT-positive cells.
Flow Cytometry for Differentiation Markers
This method provides a quantitative analysis of cell surface markers associated with myeloid differentiation, such as CD11b and CD66b.
Materials:
-
Differentiated HL-60 cells (as prepared in the NBT assay protocol)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently-conjugated antibodies (e.g., FITC-conjugated anti-CD11b, PE-conjugated anti-CD66b)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the differentiated HL-60 cells and wash them twice with cold PBS.
-
Antibody Staining: Resuspend the cells in staining buffer (PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL. Add the fluorescently-conjugated antibodies at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold PBS to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Data Analysis: Determine the percentage of cells expressing the differentiation markers (e.g., CD11b-positive, CD66b-positive) compared to an isotype control.
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Retinoids offer new and promising cancer therapeutic avenues [imrpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Effect of a Retinoic Acid Derivative on Cell-Growth Inhibition in a Pulmonary Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tamibarotene promotes differentiation of neuroblastoma SH-SY5Y cells into neurons, which is associated with activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tamibarotene? [synapse.patsnap.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for Cell-Based Assays Evaluating 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Bexarotene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as Bexarotene, is a third-generation synthetic retinoid that selectively activates the Retinoid X Receptors (RXRs).[1][2] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR), to regulate gene expression.[1][3][4] This regulation controls critical cellular processes including cell growth, differentiation, and apoptosis.[1][5] Bexarotene is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[1][6] These application notes provide detailed protocols for key cell-based assays to characterize the activity of Bexarotene and similar RXR modulators.
Mechanism of Action: RXR Signaling Pathway
Bexarotene binds to RXR, inducing a conformational change that facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.[7] This activated RXR heterodimer then binds to specific DNA sequences, known as hormone response elements (HREs), in the promoter regions of target genes, thereby modulating their transcription.[1] This signaling cascade ultimately leads to the regulation of genes involved in cell cycle arrest (e.g., p21, p27), apoptosis (e.g., BAX, Bcl-2, Caspase-3), and cell differentiation.
Quantitative Data Summary
The following table summarizes the inhibitory concentration (IC50) values of Bexarotene in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Various | Pan-Cancer | CellTiter-Glo | Median: 33.055 | --INVALID-LINK-- |
| Hut78 | Cutaneous T-Cell Lymphoma | MTS Assay | ~10 | --INVALID-LINK-- |
| ES2 | Ovarian Cancer | Cell Proliferation | < 5 | --INVALID-LINK-- |
| NIH:OVACAR3 | Ovarian Cancer | Cell Proliferation | < 5 | --INVALID-LINK-- |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of Bexarotene on the proliferation of adherent cancer cell lines using a colorimetric MTS assay.
References
- 1. Bexarotene - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Retinoid X receptor - Wikipedia [en.wikipedia.org]
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid for cutaneous T-cell lymphoma treatment
Application Notes and Protocols for a Novel Retinoid in Cutaneous T-Cell Lymphoma (CTCL) Research
Compound: 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Hereafter referred to as "Novel Retinoid Analog")
Target Indication: Cutaneous T-Cell Lymphoma (CTCL)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, specific preclinical or clinical studies on 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid for the treatment of Cutaneous T-Cell Lymphoma (CTCL) are not publicly available. The following application notes and protocols are based on the established mechanisms and experimental data of other retinoids, particularly the Retinoid X Receptor (RXR) agonist bexarotene, which is approved for CTCL treatment.[1][2][3][4] This document provides a foundational framework for the investigation of this novel retinoid analog in a research setting.
Introduction
Cutaneous T-cell lymphomas (CTCLs) are a group of non-Hodgkin's lymphomas characterized by the malignant proliferation of skin-homing T-lymphocytes.[1] Mycosis fungoides and Sézary syndrome are the most common forms of CTCL.[1] Retinoids, which are natural and synthetic derivatives of vitamin A, are known regulators of cellular differentiation, proliferation, and apoptosis and have been a cornerstone in the management of CTCL.[2][3][4] They exert their effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][6]
The novel retinoid analog, 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, is a synthetic compound with structural similarities to other known RXR agonists. Bexarotene, an RXR-selective agonist, is an FDA-approved treatment for CTCL and is known to induce apoptosis in malignant T-cells.[1][4] It is hypothesized that this novel retinoid analog may share a similar mechanism of action and therapeutic potential. These application notes provide a comprehensive overview of the potential mechanisms, and detailed protocols for preclinical evaluation.
Mechanism of Action (Hypothesized)
Based on its structural similarity to other RXR agonists, the novel retinoid analog is presumed to act as a ligand for RXRs. Upon binding, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors like RARs, Vitamin D receptor (VDR), and thyroid hormone receptor (TR).[7][8] These receptor-ligand complexes then bind to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key hypothesized cellular effects in CTCL include:
-
Induction of Apoptosis: Activation of RXR-mediated signaling pathways can lead to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic proteins like survivin, ultimately leading to programmed cell death of malignant T-cells.[4]
-
Cell Cycle Arrest: Retinoids can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[8]
-
Cellular Differentiation: RXR agonists may promote the differentiation of malignant T-cells towards a more mature, less proliferative phenotype.
-
Immunomodulation: Retinoids can have immunomodulatory effects, potentially enhancing anti-tumor immune responses.[5]
Below is a diagram illustrating the hypothesized signaling pathway.
Quantitative Data Summary (Based on Analogous Compounds)
The following table summarizes typical efficacy data for RXR agonists like bexarotene in preclinical and clinical studies for CTCL. This data can serve as a benchmark for evaluating the novel retinoid analog.
| Parameter | Cell Lines | Concentration/Dose | Result | Reference |
| In Vitro IC50 | MyLa (MF), SeAx (SS) | 0.1 - 10 µM | Varies by cell line | [7] |
| Apoptosis Induction | CTCL cell lines | 1 - 5 µM | Increased caspase activity | [5] |
| Tumor Growth Inhibition (in vivo) | Murine CTCL model | 10 - 50 mg/kg/day | Significant reduction in tumor volume | [9] |
| Clinical Response Rate (Oral) | Refractory CTCL patients | 300 mg/m²/day | ~50% Overall Response Rate | [1] |
| Clinical Response Rate (Topical) | Early-stage CTCL patients | 1% Gel | ~44-63% Overall Response Rate | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of the novel retinoid analog in CTCL.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel retinoid analog in CTCL cell lines.
Materials:
-
CTCL cell lines (e.g., MyLa, SeAx, HuT-78)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Novel Retinoid Analog (dissolved in DMSO to create a stock solution)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed CTCL cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the novel retinoid analog in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Bexarotene in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of cutaneous T-cell lymphoma with retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Retinoids: therapeutic applications and mechanisms of action in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. the-role-of-systemic-retinoids-in-the-treatment-of-cutaneous-t-cell-lymphoma - Ask this paper | Bohrium [bohrium.com]
- 7. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel RXR agonist suppresses tumor formation accompanied by increased CD8+ T cells in a murine model of cutaneous T cell lymphoma (CTCL) | KiKo XP [kikoxp.com]
Application Notes and Protocols for Determining the Activity of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (BMS 649/SR11237) using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as BMS 649 or SR11237, is a synthetic retinoid. Contrary to what its chemical similarity to other retinoids might suggest, BMS 649 is a potent and selective pan-agonist of the Retinoid X Receptors (RXRs) and is reported to be devoid of activity at the Retinoic Acid Receptors (RARs)[1][2][3][4]. RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes, including development, metabolism, and cell differentiation. They function by forming homodimers or heterodimers with other nuclear receptors, such as RARs, PPARs, and LXRs.
This document provides a detailed protocol for a luciferase reporter assay to quantify the agonist activity of BMS 649 on the three RXR subtypes: RXRα, RXRβ, and RXRγ. Luciferase reporter assays are a highly sensitive and quantitative method for studying the activation of nuclear receptors.[5] The principle of this assay is to use a plasmid containing a luciferase reporter gene under the control of a promoter with RXR response elements (RXREs). When BMS 649 activates the RXRs, the receptor binds to the RXREs and drives the expression of the luciferase enzyme. The resulting luminescence is proportional to the level of RXR activation and can be measured using a luminometer.
Data Presentation
Table 1: Agonist Activity of BMS 649 on RXR Subtypes
| Compound | Receptor Subtype | EC50 (nM) [Representative] | Maximum Fold Activation [Representative] |
| BMS 649 | RXRα | 10 | 15 |
| BMS 649 | RXRβ | 15 | 12 |
| BMS 649 | RXRγ | 12 | 14 |
| 9-cis-Retinoic Acid (Positive Control) | RXRα | 20 | 18 |
Table 2: Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| HEK293T Cells | ATCC | CRL-3216 |
| DMEM, high glucose, GlutaMAX™ | Gibco | 10566016 |
| Fetal Bovine Serum (FBS), Charcoal Stripped | Gibco | 12676029 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Opti-MEM™ I Reduced Serum Medium | Gibco | 31985062 |
| Lipofectamine™ 3000 Transfection Reagent | Invitrogen | L3000015 |
| pBIND-RXRα/β/γ LBD (Expression vector) | (Custom or Commercial) | - |
| pGL4.35[luc2P/9XGAL4UAS/Hygro] Vector | Promega | E1370 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| BMS 649 (SR11237) | Tocris Bioscience | 3411 |
| 9-cis-Retinoic Acid (Positive Control) | Sigma-Aldrich | R4643 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| 96-well white, opaque luminometer plates | Corning | 3917 |
Experimental Protocols
Principle of the Assay
This protocol describes a transient co-transfection of HEK293T cells with two plasmids:
-
Expression Plasmid: Encodes a fusion protein of the GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the human RXR subtype of interest (α, β, or γ).
-
Reporter Plasmid: Contains the firefly luciferase gene downstream of a promoter with multiple copies of the GAL4 Upstream Activator Sequence (UAS).
Upon activation by BMS 649, the RXR LBD undergoes a conformational change, leading to the recruitment of coactivators. The GAL4 DBD directs this complex to the UAS in the reporter plasmid, initiating the transcription of the firefly luciferase gene. A co-transfected control plasmid expressing Renilla luciferase from a constitutive promoter is used to normalize for transfection efficiency and cell viability.
Cell Culture and Maintenance
-
Culture HEK293T cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin. Charcoal-stripped FBS is used to minimize the background activation from endogenous retinoids.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
Transient Transfection and Compound Treatment
-
Day 1: Cell Seeding
-
Trypsinize and count the HEK293T cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom tissue culture plate in 100 µL of complete growth medium.
-
Incubate overnight.
-
-
Day 2: Transfection
-
For each well, prepare the transfection mix in Opti-MEM™ I Reduced Serum Medium according to the Lipofectamine™ 3000 protocol.
-
DNA mix: 50 ng of the RXR LBD expression plasmid and 50 ng of the GAL4 UAS-luciferase reporter plasmid.
-
Include 5 ng of a Renilla luciferase control plasmid (e.g., pRL-TK).
-
-
Add the transfection reagent to the DNA mix, incubate, and then add the final complex to the cells.
-
Incubate for 24 hours.
-
-
Day 3: Compound Treatment
-
Prepare serial dilutions of BMS 649 and the positive control (9-cis-Retinoic Acid) in DMEM with 10% charcoal-stripped FBS. A typical concentration range for BMS 649 would be from 1 pM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the transfection medium from the cells and replace it with 100 µL of the medium containing the test compounds or controls.
-
Incubate for 18-24 hours.
-
Luciferase Assay
-
Day 4: Cell Lysis and Luminescence Measurement
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells gently with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer with dual injectors, following the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.[6]
-
Inject Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Inject Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.
-
-
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing the Relative Light Units (RLU) of firefly luciferase by the RLU of Renilla luciferase.
-
Normalized Activity = (Firefly Luciferase RLU) / (Renilla Luciferase RLU)
-
-
Fold Activation: Calculate the fold activation for each compound concentration by dividing the normalized activity of the treated wells by the average normalized activity of the vehicle control wells.
-
Fold Activation = (Normalized Activity of Treated Well) / (Average Normalized Activity of Vehicle Control)
-
-
EC50 Determination: Plot the fold activation against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.
Mandatory Visualizations
Signaling Pathway of RXR Activation
Caption: RXR signaling pathway activated by BMS 649.
Experimental Workflow for the Luciferase Reporter Assay
Caption: Experimental workflow for the RXR luciferase reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR11237 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. SR 11237 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 4. SR11237 | RAR/RXR | TargetMol [targetmol.com]
- 5. improved-dual-luciferase-reporter-assays-for-nuclear-receptors - Ask this paper | Bohrium [bohrium.com]
- 6. youtube.com [youtube.com]
High-performance liquid chromatography (HPLC) analysis of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as bexarotene, using high-performance liquid chromatography (HPLC). This protocol is intended for researchers, scientists, and professionals in the field of drug development and analysis. The methodologies outlined are based on established and validated methods from the scientific literature, ensuring reliability and reproducibility.
Introduction
Bexarotene is a third-generation retinoid that selectively activates retinoid X receptors (RXRs).[1] It is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL).[2] Accurate and precise quantification of bexarotene in various matrices, such as plasma and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[3] This application note presents a summary of various HPLC methods and a detailed protocol for the analysis of bexarotene.
Chromatographic Conditions: A Comparative Summary
Several HPLC methods have been reported for the analysis of bexarotene. The following table summarizes the key chromatographic parameters from different studies, providing a comparative overview for method selection and development.
| Parameter | Method 1 (Plasma)[4] | Method 2 (Capsules)[5] | Method 3 (Plasma)[3] | Method 4 (Plasma)[2] |
| Stationary Phase | Waters Atlantis C18 | C18 column (50 mm × 2.1 mm, 1.7-μm) | Symmetry C8 (150 × 4.6 mm, 5-µm) | Not Specified |
| Mobile Phase | Acetonitrile:Ammonium Acetate buffer (10mM, pH 4.1) (75:25, v/v) | Acetonitrile:Water:Trifluoroacetic acid (70:30:0.1, v/v/v) | Acetonitrile:DI water:Glacial acetic acid (650:350:7.5, v/v/v) | Acetonitrile:Buffer (90:10, v/v) |
| Flow Rate | 0.2 mL/min | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 259 nm | UV at 260 nm | UV at 262 nm | LC-MS/MS |
| Retention Time | Not Specified | Not Specified | Not Specified | 2.75 ± 0.30 min |
| Linearity Range | Not Specified | 20 µg/mL - 150% of 20 µg/mL | Not Specified | 1.04 to 351.93 ng/mL |
| Recovery | Not Specified | 95.7% to 98.9% | Not Specified | 95.72% |
Experimental Protocol: HPLC Analysis of Bexarotene
This protocol describes a robust and validated HPLC-UV method for the quantification of bexarotene.
Materials and Reagents
-
Bexarotene reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Sample matrix (e.g., plasma, capsule formulation)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., Waters Atlantis C18, 5 µm, 4.6 x 150 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
pH meter
Preparation of Solutions
-
Mobile Phase (Acetonitrile:Ammonium Acetate buffer (10mM, pH 4.1) (75:25, v/v)):
-
Prepare a 10 mM ammonium acetate solution by dissolving the appropriate amount in HPLC grade water.
-
Adjust the pH of the ammonium acetate solution to 4.1 with glacial acetic acid.[4]
-
Mix 750 mL of acetonitrile with 250 mL of the prepared ammonium acetate buffer.
-
Degas the mobile phase using an ultrasonic bath or vacuum filtration.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of bexarotene reference standard.
-
Dissolve it in a 100 mL volumetric flask with methanol and make up to the mark. This is the stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation
-
For Pharmaceutical Formulations (Capsules):
-
Take a representative number of capsules and determine the average weight.
-
Empty the contents and finely powder them.
-
Accurately weigh a portion of the powder equivalent to a known amount of bexarotene.
-
Transfer to a volumetric flask and dissolve in a suitable solvent (e.g., methanol).
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Plasma Samples:
-
To 1 mL of plasma, add a protein precipitation agent like acetonitrile.[6]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC System Parameters
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Ammonium Acetate buffer (10mM, pH 4.1) (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Detector Wavelength: 259 nm[4]
Data Analysis
-
Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is generally considered acceptable.
-
Inject the prepared sample solutions.
-
Determine the concentration of bexarotene in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original sample by applying the appropriate dilution factors.
System Suitability
To ensure the performance of the HPLC system, system suitability tests should be performed before and during the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis of bexarotene.
Caption: Experimental workflow for HPLC analysis of bexarotene.
Caption: Simplified signaling pathway of bexarotene.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development and validation of bexarote by bioanalytical methods using liquid chromatography-tandem mass spectroscopy (LC-MS/MS) - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple and sensitive HPLC-UV method for determination of bexarotene in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Validated liquid chromatographic method for the determination of bexarotene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, the active metabolite of the prodrug Tazarotene, is a potent and selective agonist for retinoic acid receptors (RARs), with a particular selectivity for the RAR-β and RAR-γ subtypes. It does not exhibit significant binding to retinoid X receptors (RXRs). This synthetic retinoid is pivotal in the study of gene expression, particularly in dermatological and oncological research. Its mechanism of action involves the regulation of gene transcription through two primary pathways: direct activation of target genes via Retinoic Acid Response Elements (RAREs) and antagonism of the AP-1 (Activator Protein-1) transcription factor. This dual activity allows for the modulation of cellular differentiation, proliferation, and inflammation.
Upon entering the cell, Tazarotene is rapidly hydrolyzed by esterases to its active form, 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid. The active metabolite then translocates to the nucleus, where it binds to RARs. The RAR/ligand complex forms a heterodimer with an RXR, which then binds to RAREs in the promoter regions of target genes, initiating their transcription. Key genes upregulated by this compound include the Tazarotene-Induced Genes (TIGs): TIG1 (RARRES1), TIG2 (RARRES2/Chemerin), and TIG3 (RARRES3). These genes are implicated in the suppression of cell growth and tumorigenesis.
Simultaneously, the activated RAR can interfere with the AP-1 signaling pathway. AP-1, a complex of c-Jun and c-Fos proteins, is a critical regulator of genes involved in cell proliferation and inflammation. By antagonizing AP-1 activity, 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid can downregulate the expression of pro-inflammatory and hyperproliferative markers.
These application notes provide detailed protocols for the use of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid in gene expression studies, focusing on the human keratinocyte cell line HaCaT as a model system.
Data Presentation
The following table summarizes the quantitative gene expression data for Tazarotene-Induced Gene 3 (TIG3) in response to treatment with 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (active metabolite of Tazarotene).
| Gene | Cell Type/Tissue | Treatment Concentration | Treatment Duration | Fold Induction (relative to control) | Reference |
| TIG3 (RARRES3) | Primary Human Keratinocytes | 1 µM | 3 days | >4-fold | [1] |
| TIG3 (RARRES3) | Psoriatic Lesions (in vivo) | 0.1% Tazarotene gel | 2 weeks | 4-fold | [1] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid.
Caption: Workflow for analyzing gene expression in HaCaT cells treated with 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid.
Experimental Protocols
Protocol 1: In Vitro Treatment of HaCaT Keratinocytes
This protocol describes the treatment of the immortalized human keratinocyte cell line HaCaT with 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid to assess its effect on gene expression.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Tazarotenic Acid)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere and grow for 24 hours.
-
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in DMEM to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the test compound.
-
-
Treatment:
-
After 24 hours of cell seeding, remove the old medium and replace it with the prepared treatment solutions.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Harvesting:
-
After the incubation period, wash the cells with PBS and proceed immediately to RNA extraction.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for TIG Gene Expression
This protocol outlines the steps for quantifying the mRNA levels of TIG1, TIG2, and TIG3 in HaCaT cells following treatment.
Materials:
-
Total RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Nuclease-free water
-
qPCR instrument
-
qPCR plates and seals
-
Forward and reverse primers for human TIG1 (RARRES1), TIG2 (RARRES2), TIG3 (RARRES3), and a housekeeping gene (e.g., GAPDH or ACTB).
Validated qPCR Primers:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| TIG1 (RARRES1) | TGG GCA TCA TGG GCA TCC T | GGT CAT GGT GGT GGC GAT G | PrimerBank ID: 36691060c1 |
| TIG2 (RARRES2) | GAA ACCCGA GTG CAA AGT CAG G | CCG CAG AAC TTG GGT CTC TAT G | OriGene |
| TIG3 (RARRES3) | TCT GGC TCC GCT GTC TTT C | GCA GCA GCA TGA GTC ACA TC | PrimerBank ID: 153303683c1 |
| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC | PrimerBank ID: 378404987c1 |
Procedure:
-
Total RNA Extraction:
-
Extract total RNA from the treated and control HaCaT cells using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a qPCR plate. For a 20 µL reaction, a typical setup is:
-
10 µL of 2x SYBR Green qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Include no-template controls (NTCs) for each primer set.
-
-
qPCR Program:
-
Run the qPCR plate on a real-time PCR instrument with a program similar to the following:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes (TIG1, TIG2, TIG3) to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the ΔΔCt method, comparing the treated samples to the vehicle control.
-
Conclusion
These application notes provide a comprehensive guide for researchers to study the effects of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid on gene expression. The provided protocols and signaling pathway information will facilitate further investigation into the molecular mechanisms of this compound and its potential therapeutic applications.
References
Investigating RXR-Dependent Pathways with 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, also known as SR11237 or BMS649, is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes, including cell proliferation, differentiation, and metabolism. They function by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). The selective activation of RXR by agonists like BMS649 allows for the specific investigation of RXR-dependent signaling pathways and holds therapeutic potential for various diseases, including cancer and metabolic disorders.
These application notes provide detailed protocols for utilizing BMS649 to investigate RXR-dependent pathways, including methods for assessing receptor activation and downstream gene transcription.
Data Presentation
The following table summarizes the quantitative data for the binding affinity and functional activity of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (referred to as compound 2 in the cited source) for the human RXR isotypes.
| Parameter | RXRα | RXRβ | RXRγ |
| EC50 (nM) | 33 ± 2 | 24 ± 4 | 25 ± 2 |
| Kd (nM) | 14 ± 2 | 21 ± 4 | 29 ± 7 |
| Data from Boehm et al. as presented in "A Review of the Molecular Design and Biological Activities of RXR Agonists".[1] |
Signaling Pathways
RXR acts as a central regulator by forming heterodimers with other nuclear receptors. Upon ligand binding, the receptor complex undergoes a conformational change, leading to the recruitment of co-activators and the initiation of target gene transcription. Below are diagrams illustrating key RXR-dependent signaling pathways.
Caption: RXR-LXR heterodimer signaling pathway.
Caption: RXR-PPAR heterodimer signaling pathway.
Experimental Protocols
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of BMS649 on an RXR-dependent pathway.
Caption: General experimental workflow.
Protocol 1: RXRE-Mediated Transcriptional Reporter Assay
This protocol is designed to quantify the activation of RXR by BMS649 through a luciferase reporter gene under the control of an RXR response element (RXRE).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293T) or Monkey Kidney (CV-1) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
An expression vector for human RXR (e.g., pCMX-hRXRα).
-
A reporter plasmid containing multiple copies of an RXRE upstream of a minimal promoter driving a luciferase gene (e.g., pRXRE-tk-luc).
-
A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase, pRL-TK).
-
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
Compound: 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (BMS649/SR11237).
-
Assay Reagent: Dual-Luciferase® Reporter Assay System.
-
Equipment: Cell culture incubator, 96-well white-walled assay plates, luminometer.
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T or CV-1 cells in a 96-well white-walled plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Prepare a DNA master mix for each well containing:
-
50 ng of RXR expression plasmid.
-
100 ng of RXRE-luciferase reporter plasmid.
-
10 ng of Renilla luciferase control plasmid.
-
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of BMS649 in culture medium. A typical concentration range to test would be from 10^-10 M to 10^-5 M. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Perform the Dual-Luciferase® assay according to the manufacturer's instructions. Briefly:
-
Remove the culture medium from the wells.
-
Lyse the cells by adding passive lysis buffer.
-
Measure firefly luciferase activity.
-
Add the Stop & Glo® reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
-
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the BMS649 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Mammalian Two-Hybrid (M2H) Assay for RXR Heterodimerization
This protocol is used to investigate the ligand-dependent interaction between RXR and a partner nuclear receptor (e.g., LXR or PPAR).
Materials:
-
Cell Line, Culture Medium, Transfection Reagent, Compound, Assay Reagent, and Equipment: As described in Protocol 1.
-
Plasmids:
-
A "bait" plasmid expressing the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) fused to the ligand-binding domain (LBD) of RXR (e.g., pBIND-RXR LBD).
-
An "prey" plasmid expressing the activation domain (AD) of a transcription factor (e.g., VP16) fused to the LBD of the partner receptor (e.g., pACT-LXR LBD).
-
A reporter plasmid containing upstream GAL4 binding sites driving a luciferase gene (e.g., pG5-luc).
-
A control plasmid for normalization (e.g., pRL-TK).
-
Procedure:
-
Cell Seeding and Transfection:
-
Follow the same procedure as in Protocol 1, but use the following DNA master mix per well:
-
50 ng of pBIND-RXR LBD.
-
50 ng of pACT-Partner LBD.
-
100 ng of pG5-luc reporter plasmid.
-
10 ng of Renilla luciferase control plasmid.
-
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with serial dilutions of BMS649.
-
Optionally, co-treat with a known agonist for the partner receptor to investigate synergistic effects.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay and Data Analysis:
-
Perform the Dual-Luciferase® assay and data analysis as described in Protocol 1. An increase in luciferase activity indicates a ligand-induced interaction between RXR and its partner.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating RXR-dependent pathways using the selective agonist 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid. These methods can be adapted to study various aspects of RXR biology, from basic mechanism of action to screening for novel modulators of RXR signaling. Careful optimization of experimental conditions, such as cell density and transfection efficiency, is recommended for achieving robust and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Bexarotene)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as Bexarotene.
Troubleshooting Guide
Issue: Precipitate Formation When Diluting a Stock Solution in Aqueous Media
Question: I dissolved Bexarotene in an organic solvent to make a stock solution, but when I dilute it into my aqueous cell culture medium or buffer, a precipitate forms. How can I prevent this?
Answer: This is a common issue due to the poor aqueous solubility of Bexarotene.[1] Here are several approaches to address this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of Bexarotene in your aqueous medium.
-
Optimize the Organic Solvent Content: While high concentrations of organic solvents can be toxic to cells, a small percentage can help maintain solubility. It is crucial to keep the final concentration of the organic solvent in your culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity.
-
Use a Co-Solvent System: Instead of relying on a single organic solvent, a co-solvent system can be more effective.
-
pH Adjustment: The solubility of Bexarotene, a weak acid, is pH-dependent, increasing with higher pH.[2] For in vitro experiments, ensure the pH of your final solution is compatible with your experimental system.
-
Utilize a Carrier Protein: Serum proteins, such as bovine serum albumin (BSA), can help to solubilize hydrophobic compounds like Bexarotene.
Issue: Inconsistent Results in Biological Assays
Question: I am observing high variability in the results of my cell-based assays with Bexarotene. Could this be related to solubility?
Answer: Yes, inconsistent solubility can lead to variable effective concentrations and, consequently, unreliable experimental outcomes. Here’s how to troubleshoot:
-
Ensure Complete Initial Solubilization: Before any dilution, confirm that the Bexarotene is fully dissolved in the initial organic solvent.
-
Vortex Thoroughly After Dilution: When diluting the stock solution into your aqueous medium, vortex the solution immediately and vigorously to ensure a uniform dispersion.
-
Prepare Fresh Dilutions: Due to the potential for precipitation over time, it is best to prepare fresh dilutions of Bexarotene for each experiment. Avoid using stored aqueous dilutions.
-
Visually Inspect for Precipitation: Before adding the Bexarotene solution to your cells or assay, visually inspect the diluted solution for any signs of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Bexarotene?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Bexarotene.[3] Ethanol can also be used, but the solubility is lower.[3] For maximum solubility in aqueous buffers, it is recommended to first dissolve Bexarotene in dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[3]
Q2: What is the solubility of Bexarotene in common laboratory solvents?
A2: The approximate solubility of Bexarotene in several common organic solvents is summarized in the table below.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 20 |
| Dimethyl sulfoxide (DMSO) | 10[3] |
| Ethanol | 0.5[3] |
| Water | Insoluble[1] |
Q3: How should I store Bexarotene stock solutions?
A3: Bexarotene stock solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of Bexarotene?
A4: Bexarotene is a selective agonist for Retinoid X Receptors (RXRs).[4][5] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[4][6][7] Upon ligand binding, these heterodimers regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[4]
Experimental Protocols
Protocol 1: Preparation of a Bexarotene Stock Solution in DMSO
Materials:
-
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Bexarotene) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of Bexarotene powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the Bexarotene is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Bexarotene-Loaded Solid Lipid Nanoparticles (SLNs) by High Shear Homogenization
This protocol is a generalized method and may require optimization for your specific application.
Materials:
-
Bexarotene
-
Solid lipid (e.g., stearic acid, palmitic acid)
-
Surfactant (e.g., Poloxamer 407, lecithin)
-
Co-surfactant (optional, e.g., sodium taurocholate)
-
Deionized water
-
High-shear homogenizer
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath.
-
Dissolve the desired amount of Bexarotene in the melted lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant (if used) in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Emulsion:
-
Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization.
-
Homogenize for a sufficient time to form a nanoemulsion (this step requires optimization).
-
-
Formation of Solid Lipid Nanoparticles:
-
Disperse the hot nanoemulsion into cold deionized water (2-4°C) under constant stirring.
-
The rapid cooling of the nanoemulsion will cause the lipid to solidify, forming the SLNs.
-
-
Characterization:
-
Characterize the resulting SLN dispersion for particle size, zeta potential, and encapsulation efficiency using appropriate analytical techniques.
-
Visualizations
Caption: Bexarotene activates RXR, leading to heterodimerization and regulation of gene transcription.
Caption: A workflow for troubleshooting Bexarotene solubility issues during experimental setup.
References
- 1. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rexinoid bexarotene modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Bexarotene)
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as Bexarotene.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bexarotene?
A1: Bexarotene is a synthetic retinoid that selectively binds to and activates Retinoid X Receptors (RXRs), which are nuclear receptors that regulate gene expression involved in cell differentiation, proliferation, and apoptosis.[1] Upon binding, RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2][3] These heterodimers then bind to specific DNA sequences, modulating the transcription of target genes.
Q2: What is the recommended solvent for preparing Bexarotene stock solutions?
A2: Bexarotene is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[4] For in vitro experiments, DMSO is commonly used to prepare concentrated stock solutions.
Q3: How should Bexarotene stock solutions be stored?
A3: Bexarotene is supplied as a crystalline solid that is stable for at least four years when stored at -20°C.[4] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[5] It is recommended to prepare fresh aqueous solutions daily.[4]
Q4: Is Bexarotene sensitive to light?
A4: Yes, retinoids as a class have been associated with photosensitivity.[6] Therefore, it is advisable to protect Bexarotene solutions from light to prevent photodegradation.[7]
Troubleshooting Guide
Q1: I am observing precipitation of Bexarotene in my cell culture medium. What could be the cause and how can I prevent it?
A1: Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) is too high or if the Bexarotene concentration exceeds its solubility limit in the aqueous medium. To prevent this, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and that the Bexarotene concentration is within its working range. You can also try preparing the final dilution in a pre-warmed medium and mixing it thoroughly before adding it to the cells.
Q2: My in vitro experiments with Bexarotene are showing inconsistent or lower-than-expected efficacy. What are the possible reasons?
A2: Several factors could contribute to this issue:
-
Compound Stability: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[8]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Bexarotene. It is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line.
-
Presence of Serum: Components in the serum of the cell culture medium can bind to Bexarotene, reducing its effective concentration. Consider conducting experiments in a serum-free or low-serum medium for a short duration, if your cells can tolerate it.
-
Off-Target Effects: Bexarotene can have complex interactions with other signaling pathways, which might influence its efficacy.[3]
Q3: I am observing unexpected side effects in my animal models treated with Bexarotene. How can I manage this?
A3: Bexarotene treatment in animal models can lead to side effects such as hypertriglyceridemia and hypothyroidism.[9] It is crucial to monitor the animals for these effects. If observed, consider adjusting the dosage or co-administering agents to manage these side effects, as is done in clinical settings.[9]
Dosage and Administration
In Vitro Studies
| Cell Line | Cancer Type | IC50 / Effective Concentration | Solvent | Reference |
| PC3 | Prostate Cancer | 40.62 ± 0.45 µM | DMSO | [5] |
| DU145 | Prostate Cancer | 50.20 ± 4.10 µM | DMSO | [5] |
| MJ, Hut78, HH | Cutaneous T-Cell Lymphoma | 1-10 µM (induces apoptosis) | DMSO | [6][10] |
| ES2, NIH:OVACAR3 | Ovarian Cancer | 5-20 µM (reduces cell proliferation) | Not Specified | [11] |
| HeLa, A2780, MDA-MB-231 | Cervical, Ovarian, Breast Cancer | 3-30 µM (antiproliferative) | Not Specified | [7] |
In Vivo Studies
| Animal Model | Cancer Type | Dosage | Administration Route | Vehicle | Reference |
| Mouse Xenograft (A549, MDA-MB-231) | Lung, Breast Cancer | 100 mg/kg/day | Oral Gavage | Not Specified | [4] |
| A/J Mouse | Lung Cancer | 200 mg/kg | Oral Gavage | Not Specified | [12] |
| Rat | Developmental Toxicity Study | 4 mg/kg/day | Oral | Not Specified | [6] |
Experimental Protocols
Preparation of Bexarotene Stock Solution
-
Materials: Bexarotene powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh the desired amount of Bexarotene powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Bexarotene from the stock solution in a complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Bexarotene. Include a vehicle control (medium with the same concentration of DMSO as the highest Bexarotene concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the Bexarotene concentration to determine the IC50 value.
-
Signaling Pathways
Bexarotene's primary mechanism involves the activation of RXRs, which then form heterodimers with other nuclear receptors to regulate gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Rexinoid bexarotene modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Bexarotene as a PPARγ Antagonist with HDX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective retinoid X receptor agonist bexarotene (LGD1069, targretin) inhibits angiogenesis and metastasis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimizing adverse side-effects of oral bexarotene in cutaneous T-cell lymphoma: an expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulation by bexarotene of mRNA expression of genes in mouse lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Bexarotene)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as Bexarotene.
Troubleshooting Guides
Issue 1: Reduced or Loss of Drug Efficacy in Cell Lines
Question: My Bexarotene treatment is showing reduced or no effect on my cancer cell line, which was previously sensitive. What could be the cause and how can I troubleshoot this?
Answer:
Reduced efficacy of Bexarotene is often linked to the development of resistance. A primary mechanism of acquired resistance is the downregulation of its target, the Retinoid X Receptor alpha (RXRα).[1] Here is a stepwise guide to investigate and address this issue:
Experimental Workflow for Troubleshooting Resistance
Caption: Troubleshooting workflow for reduced Bexarotene efficacy.
Troubleshooting Steps:
-
Confirm Drug Integrity and Experimental Parameters:
-
Drug Stock: Ensure your Bexarotene stock solution is not degraded. Prepare a fresh stock and verify its concentration.
-
Cell Culture Conditions: Confirm that cell line identity is correct and that there are no issues with the cell culture, such as contamination or passage number drift.
-
Assay Conditions: Double-check all experimental parameters, including drug concentration, incubation time, and seeding density.
-
-
Quantify Resistance with a Cell Viability Assay:
-
Perform a dose-response experiment using a cell viability assay (e.g., MTS assay) to determine the half-maximal inhibitory concentration (IC50) of Bexarotene in your suspected resistant cells compared to the parental, sensitive cell line. An increased IC50 value is indicative of resistance.
-
-
Investigate RXRα Expression:
-
Western Blot Analysis: A common mechanism of resistance is the reduced expression of the RXRα protein.[1] Perform a Western blot to compare RXRα protein levels between your sensitive and resistant cell lines. A significant decrease in RXRα in the resistant line is a strong indicator of the resistance mechanism.
-
-
Explore Alternative Signaling Pathways:
-
If RXRα expression is not significantly altered, consider investigating other potential resistance mechanisms, such as alterations in downstream signaling pathways (e.g., p53/p73 pathway) or the upregulation of drug efflux pumps.
-
-
Consider Combination Therapies:
-
If resistance is confirmed, explore combination therapies. Bexarotene has been shown to work synergistically with other agents to overcome resistance. For instance, it can enhance the sensitivity of cancer cells to cisplatin by upregulating RFX1, a negative regulator of multidrug resistance genes.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bexarotene?
A1: Bexarotene is a selective Retinoid X Receptor (RXR) agonist. It binds to RXRs, which then form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D receptors, and thyroid hormone receptors. These complexes then bind to specific DNA sequences to regulate gene expression, leading to the inhibition of cell proliferation and induction of apoptosis.[3]
Bexarotene Signaling Pathway
Caption: Resistance to Bexarotene via RXRα downregulation.
Q3: How can Bexarotene be used to overcome multidrug resistance?
A3: Bexarotene can help overcome resistance to other chemotherapeutic agents, like cisplatin, by upregulating the expression of Regulatory Factor X1 (RFX1). RFX1 is a transcription factor that negatively regulates major multidrug resistance (MDR) genes. By increasing RFX1 levels, Bexarotene can re-sensitize cancer cells to other drugs.
[2]Q4: Are there any cell lines known to be resistant to Bexarotene?
A4: Yes, in the context of Cutaneous T-cell Lymphoma (CTCL), the MJ cell line has been reported to exhibit resistance to Bexarotene, whereas the Hut-78 and HH cell lines are generally sensitive.
Data Presentation
Table 1: Bexarotene Sensitivity in CTCL Cell Lines
| Cell Line | Bexarotene Sensitivity | Reported IC50 (µM) | Key Characteristics | Reference |
| Hut-78 | Sensitive | ~1-10 | Expresses functional RXRα | |
| HH | Sensitive | ~1-10 | Expresses functional RXRα | |
| MJ | Resistant | >10 | May have lower RXRα expression |
Table 2: RXRα Protein Expression in Sensitive vs. Resistant Cells
| Cell State | Relative RXRα Protein Level (Normalized to Sensitive Cells) | Method of Quantification | Reference |
| Pre-treatment (Sensitive) | 1.0 | Western Blot Densitometry | |
| Post-relapse (Resistant) | Significantly Decreased | Western Blot Densitometry |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the IC50 of Bexarotene in a 96-well plate format.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
Bexarotene stock solution
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Bexarotene in culture medium.
-
Remove the medium from the wells and add 100 µL of the Bexarotene dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the Bexarotene concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: Western Blot for RXRα Expression
This protocol is for assessing the protein levels of RXRα in sensitive versus resistant cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against RXRα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RXRα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify protein band intensity, normalizing to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. Clinical and in vitro resistance to bexarotene in adult T-cell leukemia: loss of RXR-alpha receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RXR agonist, Bexarotene, effectively reduces drug resistance via regulation of RFX1 in embryonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The utility of bexarotene in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Bexarotene)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of bexarotene.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of bexarotene?
A1: Bexarotene is a synthetic retinoid that acts as a selective agonist for Retinoid X Receptors (RXRs), including RXRα, RXRβ, and RXRγ.[1] Upon binding, bexarotene induces a conformational change in the RXR, leading to the formation of heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), Liver X Receptor (LXR), Peroxisome Proliferator-Activated Receptors (PPARs), Pregnane X Receptor (PXR), and Farnesoid X Receptor (FXR). These heterodimers then bind to specific DNA response elements in the promoter regions of target genes, modulating their transcription. This regulation of gene expression affects cellular differentiation, proliferation, and apoptosis.[1]
Q2: What are the most commonly reported off-target effects of bexarotene in a clinical setting?
A2: The most prominent off-target effects, which are mechanistically linked to its on-target RXR activation, are severe, dose-related hyperlipidemia (hypertriglyceridemia and hypercholesterolemia) and centrally-mediated hypothyroidism.[2] Other reported side effects include cutaneous reactions, headaches, and potential bone marrow suppression.
Q3: How does bexarotene cause hyperlipidemia?
A3: Bexarotene-induced hyperlipidemia is primarily caused by the activation of the RXR/LXR heterodimer.[2] The LXR is a key regulator of lipid metabolism. When bexarotene activates RXR, the RXR/LXR heterodimer becomes transcriptionally active, leading to the expression of genes involved in fatty acid and triglyceride synthesis in the liver.
Q4: What is the mechanism behind bexarotene-induced hypothyroidism?
A4: Bexarotene-induced hypothyroidism is a two-fold mechanism. Firstly, it causes a central suppression of Thyroid-Stimulating Hormone (TSH) gene expression through its interaction with the RXR/TR heterodimer in the pituitary gland.[3] Secondly, bexarotene increases the peripheral degradation of thyroid hormones.[3][4]
Q5: Is there evidence of bexarotene interacting with other nuclear receptors besides its intended RXR target?
A5: While bexarotene is highly selective for RXRs, its biological effects are significantly influenced by the heterodimerization of RXR with other nuclear receptors. The off-target effects are generally not due to direct binding to other receptors, but rather the functional consequences of RXR activation in partnership with receptors like LXR and TR.[2]
Troubleshooting Guides
Issue 1: Unexpected or exaggerated lipid accumulation in in vitro cell cultures treated with bexarotene.
-
Question: We are observing significant lipid droplet formation in our cell line (e.g., hepatocytes, adipocytes) at bexarotene concentrations that are not expected to be adipogenic. How can we troubleshoot this?
-
Answer:
-
Confirm Cell Line Authenticity and Passage Number: Ensure your cell line is correct and has not undergone significant phenotypic drift due to high passage numbers.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can have varying levels of endogenous lipids and growth factors that may potentiate the effects of bexarotene on lipid metabolism. Test multiple lots of FBS or use a serum-free or defined media if possible.
-
LXR Expression Levels: The magnitude of the lipogenic response to bexarotene is dependent on the expression level of LXR in your cell line. Verify the expression of LXRα and LXRβ via qPCR or Western blot.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve bexarotene (e.g., DMSO) is not contributing to lipid accumulation at the concentrations used.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to characterize the lipogenic effect of bexarotene in your specific cell model.
-
Issue 2: Inconsistent results in a luciferase reporter assay for RXR activation.
-
Question: Our luciferase reporter assay for RXR activation by bexarotene is showing high variability between replicates and experiments. What are the common pitfalls?
-
Answer:
-
Transfection Efficiency: Normalize your luciferase data to a co-transfected control plasmid expressing a different reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Cell Density: Seed cells at a consistent density for each experiment, as confluency can affect transfection efficiency and cellular responses.
-
Reagent Preparation and Handling: Ensure that all reagents, including the luciferase substrate, are prepared fresh and protected from light to maintain their activity.
-
Incubation Times: Use consistent incubation times for both the bexarotene treatment and the luciferase assay itself.
-
Plate Reader Settings: Optimize the plate reader settings for luminescence detection to ensure you are within the linear range of detection.
-
Issue 3: Difficulty in detecting a significant decrease in thyroid hormone levels in an in vivo animal study.
-
Question: We are treating mice with bexarotene but are not observing the expected decrease in serum T4 levels. What could be the issue?
-
Answer:
-
Drug Formulation and Administration: Ensure the bexarotene formulation is stable and that the administration route (e.g., oral gavage, diet) is providing adequate bioavailability.
-
Dosing and Treatment Duration: The induction of hypothyroidism can be dose- and time-dependent. You may need to increase the dose or extend the treatment duration.
-
Animal Strain and Sex: Different mouse strains can have varying metabolic responses. Also, consider potential sex differences in thyroid hormone regulation.
-
Blood Sampling and Hormone Analysis: Ensure that blood samples are collected and processed correctly to prevent hormone degradation. Use a validated and sensitive assay for measuring free T4 and TSH. Remember that with bexarotene-induced central hypothyroidism, TSH levels may be suppressed and are not a reliable indicator of thyroid status; therefore, monitoring free T4 is crucial.[3]
-
Acclimatization and Stress: Ensure animals are properly acclimatized and that stress from handling and procedures is minimized, as stress can influence hormone levels.
-
Quantitative Data
Table 1: On-Target Potency of Bexarotene for RXR Subtypes
| Receptor Subtype | EC50 (nM) |
| RXRα | 33 |
| RXRβ | 24 |
| RXRγ | 25 |
(Data sourced from publicly available information.)
Experimental Protocols
Protocol 1: In Vitro Luciferase Reporter Assay for RXR-LXR Heterodimer Activation
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the following plasmids:
-
An LXR expression vector.
-
An RXR expression vector.
-
A luciferase reporter plasmid containing LXR response elements (LXREs).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing bexarotene at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known LXR agonist).
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the bexarotene concentration to determine the EC50 value.
Protocol 2: In Vivo Assessment of Bexarotene-Induced Hypertriglyceridemia in Mice
-
Animal Model: Use male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
-
Bexarotene Administration: Prepare bexarotene in a suitable vehicle (e.g., corn oil) and administer daily via oral gavage at a range of doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Treatment Duration: Treat the mice for 7-14 days.
-
Blood Collection: At the end of the treatment period, fast the mice for 4-6 hours and then collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Triglyceride Measurement: Measure the plasma triglyceride levels using a commercial colorimetric assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma triglyceride levels between the bexarotene-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Visualizations
Caption: General workflow for investigating bexarotene's off-target effects.
Caption: Signaling pathway of bexarotene-induced hyperlipidemia.
Caption: Mechanisms of bexarotene-induced hypothyroidism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Bexarotene-induced central hypothyroidism misinterpreted as over suppl" by L MV Das and Sharon Lahiri [scholarlycommons.henryford.com]
- 4. Bexarotene-induced hypothyroidism: bexarotene stimulates the peripheral metabolism of thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving bioavailability of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as Bexarotene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of Bexarotene?
A1: The primary challenge in the oral delivery of Bexarotene is its poor aqueous solubility. This characteristic leads to low dissolution rates in the gastrointestinal tract, resulting in low and variable oral bioavailability.[1][2][3] Its clinical application is often limited by this poor solubility and subsequent malabsorption.[2]
Q2: What are the promising strategies to enhance the oral bioavailability of Bexarotene?
A2: Several strategies have shown promise in enhancing the oral bioavailability of Bexarotene. These include:
-
Co-crystallization: Forming co-crystals with other compounds (co-formers) can significantly improve the solubility and dissolution rate.[2][3][4]
-
Nanocrystal Formulation: Reducing the particle size of Bexarotene to the nanometer range increases the surface area, leading to a faster dissolution rate and improved bioavailability.[1][5][6]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating Bexarotene in lipid solutions or suspensions can enhance its solubilization in the gastrointestinal tract and improve absorption.[7][8]
-
Solid Dispersions: Creating a dispersion of Bexarotene in a carrier matrix at the molecular level can enhance its dissolution properties.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids, thereby enhancing the solubilization and absorption of the drug.[9][10][11][12][13]
Q3: How does co-crystallization improve the bioavailability of Bexarotene?
A3: Co-crystallization involves incorporating a co-former molecule into the crystal lattice of Bexarotene. This new solid form possesses different physicochemical properties, often leading to enhanced solubility and dissolution rates compared to the parent drug.[2][4] For instance, co-crystals of Bexarotene with ligustrazine and pyrazine have demonstrated significantly improved oral bioavailability in rats.[2][4]
Q4: What is the mechanism behind the improved bioavailability of Bexarotene nanocrystals?
A4: The improved bioavailability of Bexarotene nanocrystals is primarily attributed to the increase in the surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. This enhanced dissolution allows for a higher concentration of the drug to be available for absorption in the gastrointestinal tract.[1][5]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Possible Cause: Poor aqueous solubility and slow dissolution of the Bexarotene powder.
Troubleshooting Steps:
-
Particle Size Reduction (Nanocrystals):
-
Problem: The drug particles are too large, limiting the surface area for dissolution.
-
Solution: Prepare Bexarotene nanocrystals using a precipitation-combined microfluidization method. This has been shown to significantly increase the in vitro dissolution rate.[1][5]
-
Expected Outcome: A higher area under the curve (AUC) and more consistent plasma concentration profiles in animal pharmacokinetic studies.[1][5]
-
-
Formulation as a Co-crystal:
-
Problem: The crystalline structure of pure Bexarotene is not optimal for dissolution.
-
Solution: Synthesize a co-crystal of Bexarotene with a suitable co-former like ligustrazine or pyrazine.[2][4] This can be achieved through solution crystallization or other screening methods.
-
Expected Outcome: Enhanced solubility, dissolution rate, and a significant increase in oral bioavailability. For example, a co-crystal of Bexarotene and ligustrazine increased the absolute bioavailability in rats from 22.89% to 42.86%.[4]
-
-
Lipid-Based Formulation:
-
Problem: Bexarotene is a lipophilic drug and may benefit from being administered in a lipid carrier.
-
Solution: Develop a lipid-based drug delivery system (LBDDS) such as a lipid solution or suspension.
-
Expected Outcome: Improved oral bioavailability. Studies have shown that the predicted oral bioavailability of Bexarotene in LBDDS can be around 34-36%, which corresponds well with in vivo data in rats.[7][8]
-
Issue 2: Poor In Vitro Dissolution Rate of Bexarotene Formulation
Possible Cause: Inadequate formulation strategy to overcome the inherent low solubility of the drug.
Troubleshooting Steps:
-
Optimize Nanocrystal Stabilization:
-
Problem: Aggregation of nanocrystals during preparation or storage, reducing the effective surface area.
-
Solution: Screen for optimal stabilizers using an orthogonal design. Lecithin has been successfully used as a stabilizer for Bexarotene nanocrystals.[1]
-
Expected Outcome: Stable nanocrystal suspension with a consistently high dissolution rate.
-
-
Evaluate Different Co-formers for Co-crystals:
-
Problem: The selected co-former does not sufficiently enhance the dissolution properties.
-
Solution: Utilize in-silico screening methods, such as a Graph Convolution Network (GCN)-based deep learning model, to predict and rank potential co-formers.[2] This can be followed by experimental validation.
-
Expected Outcome: Identification of novel co-crystals with superior solubility and dissolution profiles. Co-crystals with pyrazine and 2,5-dimethylpyrazine have shown a 1.7 and 1.8-fold improvement in plasma exposure, respectively.[2]
-
-
Develop a Self-Emulsifying Drug Delivery System (SEDDS):
-
Problem: The current formulation does not effectively solubilize Bexarotene in an aqueous environment.
-
Solution: Formulate a SEDDS by systematically selecting oils, surfactants, and co-solvents in which Bexarotene has high solubility. The system should spontaneously form a micro or nanoemulsion upon dilution with aqueous media.[9][10][11][12][13]
-
Expected Outcome: A significant increase in the dissolution rate compared to the drug suspension.[10]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Bexarotene Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Bexarotene (Oral Suspension) | - | - | 100 | [4] |
| 2BEX-LIG Co-crystal (Oral) | - | - | 187 | [4] |
| Bexarotene (Oral Solution) | 1,123.6 ± 213.4 | 4,258.7 ± 987.2 | 100 | [5] |
| Bexarotene Nanocrystals (Oral) | 876.5 ± 154.7 | 6,345.9 ± 1,102.8 | 149 | [5] |
| Bexarotene Powder | 1,480 ± 260 | 3,860 ± 830 | 100 | [2] |
| BEX-pyrazine Co-crystal | 2,640 ± 540 | 6,400 ± 1,510 | 170 | [2] |
| BEX-2,5-dimethylpyrazine Co-crystal | 3,120 ± 680 | 6,850 ± 1,630 | 180 | [2] |
Table 2: In Vitro Dissolution and Solubility of Bexarotene Formulations
| Formulation | Dissolution Medium | Maximum Solubility/Dissolution | Improvement Factor | Reference |
| Bexarotene Powder | pH 6.8 Phosphate Buffer | ~30 µg/mL after 60 min | 1 | [2] |
| BEX-pyrazine Co-crystal | pH 6.8 Phosphate Buffer | - | 1.8x | [2] |
| BEX-2,5-dimethylpyrazine Co-crystal | pH 6.8 Phosphate Buffer | - | 1.4x | [2] |
| BEX-methyl isonicotinate Co-crystal | pH 6.8 Phosphate Buffer | - | 1.6x | [2] |
| BEX-ethyl isonicotinate Co-crystal | pH 6.8 Phosphate Buffer | - | 1.4x | [2] |
| Bexarotene Nanocrystals | 0.02% Tween 80 Aqueous Solution | - | ~6.5-fold increase in dissolution rate | [14] |
Key Experimental Protocols
Protocol 1: Preparation of Bexarotene Nanocrystals
This protocol is based on the precipitation-combined microfluidization method.[5]
-
Dissolution of Bexarotene: Dissolve Bexarotene in a suitable organic solvent such as ethanol.
-
Preparation of Stabilizer Solution: Prepare an aqueous solution containing an optimized concentration of a stabilizer (e.g., lecithin).
-
Precipitation: Disperse the Bexarotene solution into the stabilizer solution under stirring at a controlled temperature (e.g., 4°C) for a specified time (e.g., 30 minutes).
-
High-Pressure Homogenization: Subject the resulting suspension to high-pressure homogenization (e.g., using a Microfluidizer processor) for a set number of cycles and pressures (e.g., 5 cycles at 7,000 psi followed by 20 cycles at 16,000 psi).[14]
-
Collection and Optional Lyophilization: Centrifuge the sample to collect the nanocrystals. For long-term storage, the nanocrystals can be lyophilized with a cryoprotectant (e.g., 5% w/v mannitol).[14]
Protocol 2: Synthesis and Characterization of Bexarotene Co-crystals
This protocol outlines the solution crystallization method for co-crystal synthesis.[4]
-
Solvent Screening: Identify a suitable solvent system where both Bexarotene and the co-former have moderate solubility.
-
Solution Preparation: Prepare a solution containing stoichiometric amounts of Bexarotene and the chosen co-former (e.g., a 2:1 molar ratio of Bexarotene to ligustrazine) in the selected solvent (e.g., acetonitrile).
-
Crystallization: Induce crystallization by methods such as slow evaporation, cooling, or the addition of an anti-solvent (e.g., cyclohexane).
-
Isolation and Drying: Isolate the resulting crystals by filtration and dry them under appropriate conditions.
-
Characterization: Confirm the formation of a new crystalline phase using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[2][4]
Protocol 3: In Vitro Dissolution Testing
This protocol is a general method for evaluating the dissolution rate of Bexarotene formulations.
-
Apparatus: Use a USP paddle apparatus (Apparatus 2).
-
Dissolution Medium: Select a relevant dissolution medium, such as 0.02% (v/v) Tween 80 aqueous solution or pH 6.8 phosphate buffer, to provide sink conditions.[2][14]
-
Test Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 100 rpm.[2][4][14]
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Analysis: Filter the samples and determine the concentration of dissolved Bexarotene using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][4]
Visualizations
Caption: Workflow for Bexarotene Bioavailability Enhancement.
Caption: Troubleshooting Logic for Low Bexarotene Bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cocrystal Prediction of Bexarotene by Graph Convolution Network and Bioavailability Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Co-Crystal of Bexarotene and Ligustrazine Improves Pharmacokinetics and Tissue Distribution of Bexarotene in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bexarotene nanocrystal-Oral and parenteral formulation development, characterization and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative Prediction of Oral Bioavailability of a Lipophilic Antineoplastic Drug Bexarotene Administered in Lipidic Formulation Using a Combined In Vitro Lipolysis/Microsomal Metabolism Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journal-imab-bg.org [journal-imab-bg.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Assessing the Toxicity and Cytotoxicity of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for evaluating the toxicity and cytotoxicity of the synthetic retinoid, 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid and what is its expected mechanism of action?
A1: 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid is a synthetic retinoid. Retinoids are a class of compounds related to vitamin A that play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis. The primary mechanism of action for most retinoids is the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as transcription factors to regulate gene expression. It is anticipated that this compound will primarily interact with the retinoic acid signaling pathway.
Q2: Which cell lines are most appropriate for initial cytotoxicity screening of this compound?
A2: The choice of cell line depends on the intended therapeutic application. For general screening, consider using:
-
Human keratinocytes (e.g., HaCaT): Relevant for dermatological applications, as retinoids are commonly used in this field.[1]
-
Cancer cell lines: If investigating anti-cancer properties, select lines relevant to the cancer type of interest (e.g., Caco-2 for colorectal cancer, MCF-7 for breast cancer).[2]
-
Normal human dermal fibroblasts (NHDF): To assess effects on normal tissue and for comparative analysis with cancer cell lines.[1]
-
Mouse lymphoma cells (e.g., L5178Y/Tk+/-): Can be used to assess both cytotoxicity and mutagenicity.[3]
Q3: What concentration range should I use for initial experiments?
A3: For a novel compound, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. The IC50 (half-maximal inhibitory concentration) values from these initial assays will help narrow the concentration range for subsequent, more detailed experiments. For some synthetic retinoids, IC50 values can be in the micromolar range.[4]
Q4: Which cytotoxicity assays are recommended for a comprehensive assessment?
A4: A multi-assay approach is recommended to get a complete picture of the compound's cytotoxic effects.
-
Metabolic Viability Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[5][6]
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): These assays can distinguish between apoptotic (programmed cell death) and necrotic cell death.[7][8]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[5][9]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only (e.g., DMSO) controls.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the media and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[9]
Protocol 2: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
Procedure:
-
Cell Treatment: Treat cells with the compound as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Presentation
Hypothetical data for illustrative purposes.
Table 1: Cytotoxicity of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid on HaCaT cells after 48h treatment (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 3.9 |
| 50 | 21.4 ± 2.5 |
| 100 | 8.9 ± 1.7 |
Table 2: Apoptosis Induction in Caco-2 cells after 24h treatment (Annexin V/PI Assay)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound (10 µM) | 60.1 ± 3.5 | 25.7 ± 2.9 | 14.2 ± 1.8 |
| Compound (50 µM) | 15.8 ± 2.3 | 48.9 ± 4.1 | 35.3 ± 3.7 |
Troubleshooting Guides
MTT Assay Troubleshooting
Q: My untreated control wells have low absorbance values. A:
-
Low cell number: Ensure you are seeding enough cells per well and that they are evenly distributed.[10]
-
Cell death: The cells may be unhealthy. Check for contamination and ensure proper handling and culture conditions.
-
Incorrect incubation time: Ensure the 2-4 hour incubation with MTT is sufficient for formazan crystal formation.
Q: I see high variability between replicate wells. A:
-
Uneven cell seeding: Improve your pipetting technique to ensure a consistent number of cells in each well.
-
Incomplete formazan solubilization: Make sure the formazan crystals are fully dissolved in DMSO before reading the plate. Mix thoroughly.
-
Edge effects: Evaporation can be higher in the outer wells of a 96-well plate. Avoid using the outermost wells for critical samples or ensure proper humidification during incubation.
Q: My results are not reproducible. A:
-
Reagent stability: Prepare fresh MTT solution regularly and protect it from light.[11]
-
Cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can alter cell behavior.
-
Contamination: Regularly test your cell cultures for mycoplasma contamination.
Visualizations
Caption: General workflow for assessing the cytotoxicity of a novel compound.
Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.
Caption: Decision tree for troubleshooting common MTT assay issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and mutagenicity of retinol with ultraviolet A irradiation in mouse lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. news-medical.net [news-medical.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Bexarotene) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as Bexarotene, in in vivo experiments. The following resources are designed to help anticipate and mitigate common side effects, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo side effects of Bexarotene?
The most frequently observed and clinically significant side effects of Bexarotene in vivo are hyperlipidemia (specifically, elevated triglycerides) and central hypothyroidism.[1][2][3] Other reported adverse events include headache, rash, leukopenia, anemia, and elevations in liver function tests.[1]
Q2: How quickly do hyperlipidemia and hypothyroidism develop after starting Bexarotene administration?
Both hyperlipidemia and hypothyroidism can develop rapidly, often within the first one to four weeks of initiating Bexarotene treatment.[4][5] Some studies have noted significant changes in triglyceride levels and thyroid function tests as early as one week after starting the compound.[6]
Q3: Are the side effects of Bexarotene dose-dependent?
Yes, hypertriglyceridemia is generally considered to be dose-dependent.[6] Higher doses of Bexarotene are associated with a greater increase in triglyceride levels. The dose-dependency of hypothyroidism is less clear, with some studies suggesting it can occur even at lower doses.[2]
Q4: What is the underlying mechanism of Bexarotene-induced hyperlipidemia?
Bexarotene is a selective agonist for the Retinoid X Receptor (RXR). The hyperlipidemic effects are primarily mediated through the formation of a permissive heterodimer between RXR and the Liver X Receptor (LXR).[4][7] This activation leads to the increased expression of lipogenic genes, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Stearoyl-CoA Desaturase-1 (SCD1), and Fatty Acid Synthase (FAS), resulting in increased production of very-low-density lipoprotein (VLDL) and consequently, higher plasma triglyceride levels.[7]
Q5: What is the mechanism behind Bexarotene-induced hypothyroidism?
Bexarotene causes central hypothyroidism by directly suppressing the transcription of the thyroid-stimulating hormone (TSH) β-subunit gene in the pituitary gland.[8] This leads to reduced TSH secretion and, subsequently, decreased production of thyroid hormones (T4 and T3) by the thyroid gland.[9]
Q6: Are the side effects of Bexarotene reversible?
Yes, both hyperlipidemia and hypothyroidism are typically reversible upon discontinuation of Bexarotene treatment.[3]
Troubleshooting Guides
Management of Bexarotene-Induced Hyperlipidemia
This guide provides a systematic approach to preventing and managing elevated lipid levels during in vivo studies with Bexarotene.
A proactive approach is recommended to manage the near-certain development of hyperlipidemia.
If triglyceride levels become unmanageable despite prophylactic measures, the following steps should be taken.
Management of Bexarotene-Induced Hypothyroidism
This guide outlines the protocol for monitoring and managing central hypothyroidism.
Due to the high incidence of hypothyroidism, proactive monitoring and a low threshold for intervention are recommended.
Quantitative Data Summary
| Side Effect | Incidence | Onset | Management | Quantitative Impact of Management |
| Hypertriglyceridemia | Up to 80%[4] | 1-4 weeks[4] | Prophylactic fenofibrate, addition of statin (rosuvastatin/atorvastatin), dose reduction. | Combination of atorvastatin and fenofibrate has been shown to manage hypertriglyceridemia.[4] |
| Hypothyroidism | ~84-94%[3] | 1-4 weeks | Levothyroxine (T4) replacement therapy. | Levothyroxine can normalize Free T4 levels, but may require higher doses than typical replacement therapy.[9] |
Signaling Pathways
Experimental Protocols
Protocol for Monitoring and Managing Hyperlipidemia
-
Baseline Assessment:
-
Prior to the first dose of Bexarotene, collect a blood sample following a 12-hour fast.
-
Analyze the plasma for a full lipid panel, including total cholesterol, LDL-C, HDL-C, and triglycerides.
-
In animal models, ensure consistent dietary conditions. A low-fat chow is recommended.
-
-
Prophylactic Treatment:
-
Begin administration of fenofibrate one to two weeks before the planned start of Bexarotene. The dose should be determined based on the animal model and relevant literature.
-
-
Initial Monitoring Phase (Weeks 1-4):
-
Collect fasting blood samples weekly.
-
Analyze for a full lipid panel.
-
If triglyceride levels exceed 400 mg/dL, consider adding a statin (e.g., rosuvastatin) to the treatment regimen.
-
-
Maintenance and Long-Term Monitoring (Post-Week 4):
-
If lipid levels are stable, reduce the frequency of monitoring to every 8 weeks.
-
Continue prophylactic and any additional lipid-lowering treatments as long as Bexarotene is administered.
-
-
Data Interpretation:
-
Record all lipid panel results in a standardized format.
-
Note any dose adjustments of Bexarotene or lipid-lowering agents.
-
Protocol for Monitoring and Managing Hypothyroidism
-
Baseline Assessment:
-
Prior to the first dose of Bexarotene, collect a blood sample.
-
Analyze the serum for Thyroid-Stimulating Hormone (TSH) and free Thyroxine (fT4).
-
-
Initial Monitoring Phase (Weeks 1-4):
-
Collect blood samples at weeks 1, 2, and 4 after the initiation of Bexarotene.
-
Analyze for TSH and fT4.
-
Note: TSH is an unreliable marker for hypothyroidism in this context as its suppression is the primary mechanism of the side effect. Decisions should be based on fT4 levels.
-
-
Initiation of Hormone Replacement:
-
If fT4 levels fall below the normal reference range for the species being studied, initiate levothyroxine (T4) replacement therapy.
-
The initial dose should be conservative and based on standard replacement doses for the model.
-
-
Dose Titration and Maintenance:
-
After initiating levothyroxine, continue to monitor fT4 levels every 2 weeks.
-
Adjust the levothyroxine dose with the goal of maintaining fT4 in the upper half of the normal reference range.
-
Once a stable dose is achieved, monitoring frequency can be reduced to every 8 weeks, concurrent with lipid monitoring.
-
-
Cessation of Treatment:
-
Upon discontinuation of Bexarotene, both lipid-lowering and thyroid hormone replacement therapies should be re-evaluated and likely discontinued, as the side effects are reversible.
-
References
- 1. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 2. Bexarotene-induced hypothyroidism: Characteristics and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bexarotene-Induced Hypertriglyceridemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Bexarotene-induced hypothyroidism and dyslipidemia; a nation-wide study [jstage.jst.go.jp]
- 7. Rexinoid bexarotene modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bexarotene-induced hypothyroidism and dyslipidemia; a nation-wide study [jstage.jst.go.jp]
- 9. Successful Treatment of Bexarotene-Induced Central Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis and purification of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, a key intermediate in the development of synthetic retinoids.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid?
The most common synthetic route involves a two-step process:
-
A Sonogashira cross-coupling reaction to form the carbon-carbon triple bond. This typically involves reacting an activated tetrahydronaphthalene derivative with a substituted benzene derivative.
-
A subsequent hydrolysis or modification of a functional group on the benzene ring to yield the final benzoic acid product.
Q2: What are the critical parameters for a successful Sonogashira coupling reaction in this synthesis?
Key parameters for a successful Sonogashira coupling include:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are typically required.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and side reactions.
Q3: What are the main challenges in purifying the final product?
The primary purification challenges include:
-
Removal of Metal Catalysts: Residual palladium and copper catalysts can be difficult to remove completely.
-
Separation from Homocoupled Byproducts: The Sonogashira reaction can produce homocoupled byproducts of both the alkyne and the aryl halide starting materials, which may have similar polarities to the desired product.
-
Crystallization Difficulties: The final product may require specific solvent systems for effective crystallization to achieve high purity.
Troubleshooting Guides
Synthesis: Sonogashira Coupling Step
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage conditions (e.g., inert atmosphere, low temperature). |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Insufficient Base | Use a freshly distilled and dry amine base. Ensure at least two equivalents of the base are used. |
| Poor Quality Starting Materials | Purify starting materials before use. Ensure the aryl halide is reactive (iodides are more reactive than bromides). |
Problem 2: Significant Formation of Homocoupled Byproducts
| Possible Cause | Troubleshooting Step |
| Excessive Copper(I) Co-catalyst | Reduce the amount of copper(I) iodide used. In some cases, a copper-free Sonogashira protocol may be beneficial. |
| Presence of Oxygen | As mentioned above, rigorously exclude oxygen from the reaction mixture, as it promotes oxidative homocoupling of the alkyne. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting materials are consumed to minimize byproduct formation. |
Purification Challenges
Problem 1: Difficulty in Removing Metal Catalysts
| Possible Cause | Troubleshooting Step |
| Complexation of Metals with the Product | After the reaction, quench with an aqueous solution of a chelating agent like EDTA or wash the organic layer with an aqueous ammonium chloride solution. |
| Inadequate Chromatography | Use a silica gel column with a gradient elution system. A small amount of a polar solvent like methanol in the mobile phase can help in eluting polar impurities. Alternatively, a catch-and-release strategy using a scavenger resin can be employed. |
Problem 2: Co-elution of Product and Impurities during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurities | Try a different solvent system for chromatography. Recrystallization of the crude product before chromatography can help in removing a significant portion of impurities. |
| Overloading the Column | Use an appropriate amount of crude product relative to the amount of silica gel. A general rule is a 1:50 to 1:100 ratio of crude product to silica gel by weight. |
Experimental Protocols
Protocol 1: Synthesis of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzonitrile (Sonogashira Coupling)
This protocol is a representative procedure based on general Sonogashira coupling conditions.
-
To a dried Schlenk flask under an argon atmosphere, add 2-ethynyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene (1.0 eq), 4-bromobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous and degassed triethylamine (2.5 eq) and anhydrous, degassed THF to the flask.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired benzonitrile intermediate.
Protocol 2: Synthesis of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Hydrolysis)
This protocol is adapted from a known synthetic procedure.[1]
-
In a round-bottom flask, dissolve 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzonitrile (1.0 eq) in n-butanol.
-
Add potassium hydroxide (85% strength, ~5 eq) to the solution.
-
Reflux the mixture for 1.5 hours.[1]
-
Cool the reaction mixture to room temperature and dissolve it in 100 ml of water.
-
Extract the aqueous solution three times with diethyl ether to remove any unreacted starting material and non-acidic byproducts.
-
Acidify the aqueous phase with 2N HCl until a precipitate forms.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from isopropanol to yield the pure 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid.[1]
Data Presentation
Table 1: Representative Yield and Purity Data
| Step | Product | Yield | Purity (by HPLC) | Reference |
| Hydrolysis | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | 44% | 99.9% | [1] |
Visualizations
Caption: Synthetic workflow for the target molecule.
Caption: Troubleshooting decision tree for low yield.
References
Validation & Comparative
Comparing 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid vs Bexarotene efficacy
For Immediate Release
This guide provides a detailed comparison of the efficacy of the established retinoid X receptor (RXR) agonist, Bexarotene, and a promising next-generation analogue, 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance in preclinical models of Cutaneous T-Cell Lymphoma (CTCL). The development of Bexarotene analogs is driven by the goal of enhancing therapeutic efficacy while mitigating the side effects associated with Bexarotene, such as hyperlipidemia and hypothyroidism.
Executive Summary
Bexarotene is a cornerstone in the treatment of CTCL, exerting its effect through the activation of RXRs, which leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[1] The novel analogue, 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (herein referred to as Analogue A77, a representative of a new generation of Bexarotene analogues), has been designed to offer a potentially improved therapeutic window. This guide presents a side-by-side comparison of their in vitro efficacy, focusing on RXR activation and anti-proliferative effects in CTCL cell lines. The data indicates that while both compounds target the same signaling pathway, Analogue A77 demonstrates enhanced activity in key assays.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from preclinical studies, comparing the in vitro efficacy of Bexarotene and Analogue A77.
Table 1: RXR Homodimerization and Transcriptional Activation
| Compound | RXR-RXR Homodimerization (% of Bexarotene) | RXRE-Mediated Transcription (% of Bexarotene) |
| Bexarotene | 100% | 100% |
| Analogue A77 | ~299% | ~150% |
Data derived from a mammalian-2-hybrid (M2H) luciferase assay and an RXR-responsive element (RXRE)-mediated transcriptional activation assay in HEK cells.[2]
Table 2: Anti-Proliferative Activity in CTCL Cells
| Compound (at 10 µM) | Cell Line | Inhibition of Cell Proliferation |
| Bexarotene | Hut78 | 85% reduction |
| Analogue A77 | Hut78 | ~100% reduction |
Data from an MTS cell proliferation assay conducted over 72 hours.[2]
Signaling Pathway and Mechanism of Action
Both Bexarotene and its analogue, Analogue A77, are RXR agonists. They function by binding to RXRs, which then form homodimers (RXR/RXR). This complex binds to specific DNA sequences known as RXR response elements (RXREs) in the promoter regions of target genes. This binding initiates a cascade of events leading to the transcription of genes involved in cell differentiation, apoptosis, and cell cycle arrest, ultimately inhibiting tumor growth.
Caption: RXR Agonist Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Mammalian-2-Hybrid (M2H) Luciferase Assay for RXR Homodimerization
This assay quantifies the ability of a compound to induce the formation of RXR-RXR homodimers.
-
Cell Line: Human Embryonic Kidney (HEK) cells.
-
Transfection: HEK cells are co-transfected with two plasmids: one encoding the Gal4 DNA-binding domain fused to the RXR ligand-binding domain (LBD), and another encoding the VP16 activation domain fused to the RXR LBD. A third plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence is also co-transfected.
-
Treatment: Transfected cells are treated with either the vehicle control (e.g., DMSO), Bexarotene, or the test analogue at various concentrations.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for compound-induced dimerization and subsequent luciferase expression.
-
Measurement: Luciferase activity is measured using a luminometer. The light output is proportional to the extent of RXR-RXR homodimerization.
-
Data Analysis: Results are typically normalized to the vehicle control and expressed as a percentage of the activity induced by a reference compound (e.g., Bexarotene).
RXR-Responsive Element (RXRE)-Mediated Transcriptional Activation Assay
This assay measures the ability of an RXR agonist to activate the transcription of a reporter gene via an RXRE.
-
Cell Line: HEK cells.
-
Transfection: Cells are transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of an RXRE. A second plasmid expressing RXR may be co-transfected to ensure sufficient receptor levels.
-
Treatment: Transfected cells are treated with the vehicle control, Bexarotene, or the test analogue.
-
Incubation: Cells are incubated for a period sufficient to allow for transcriptional activation and luciferase protein accumulation (e.g., 24-48 hours).
-
Measurement: Luciferase activity is quantified using a luminometer.
-
Data Analysis: The fold-activation is calculated relative to the vehicle-treated cells.
MTS Cell Viability/Proliferation Assay
This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.
-
Cell Line: Human Cutaneous T-Cell Lymphoma (CTCL) cell line, such as Hut78.
-
Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Treatment: Cells are treated with various concentrations of the test compounds (Bexarotene or analogues) or a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: An MTS reagent is added to each well. This reagent is bioreduced by metabolically active cells into a colored formazan product.
-
Incubation with Reagent: The plates are incubated for a short period (e.g., 1-4 hours) to allow for the color change to develop.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Caption: General workflow for in vitro efficacy testing.
Conclusion
The presented data suggests that the novel Bexarotene analogue, 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Analogue A77), exhibits enhanced in vitro activity compared to Bexarotene in key assays relevant to the treatment of CTCL. Specifically, it demonstrates superior induction of RXR homodimerization and transcriptional activation, which translates to a more potent anti-proliferative effect in a CTCL cell line.[2] These findings underscore the potential of this new generation of RXR agonists as promising candidates for further preclinical and clinical development. Further in vivo studies are warranted to confirm these findings and to evaluate the safety profile of these novel compounds.
References
A Comparative Guide to RXR Agonists: 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid versus Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as Bexarotene (LGD1069), with other prominent Retinoid X Receptor (RXR) agonists, focusing on their performance based on experimental data.
Introduction to RXR Agonists
Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression involved in cellular differentiation, proliferation, apoptosis, and metabolism.[1] RXRs function by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] The activity of these heterodimers can be modulated by small molecules known as RXR agonists. Bexarotene, a well-established RXR agonist, is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[3] This guide compares Bexarotene to the second-generation RXR agonist, IRX4204, highlighting differences in their pharmacological profiles.
Quantitative Comparison of RXR Agonists
The following table summarizes the key quantitative data for Bexarotene and IRX4204, providing a direct comparison of their binding affinities and activation potencies for the three RXR subtypes: RXRα, RXRβ, and RXRγ.
| Compound | Target | Binding Affinity (Kd, nM) | Activation Potency (EC50, nM) | Selectivity |
| Bexarotene (LGD1069) | RXRα | 14 ± 2[4] | 33[4][5] | >300-fold selective for RXR over RARs.[5] |
| RXRβ | 21 ± 4[4] | 24[4][5] | ||
| RXRγ | 29 ± 7[4] | 25[4][5] | ||
| IRX4204 (AGN194204) | RXRα | 0.4[6] | 0.2[6] | Inactive against RARs.[6] At least 2,000-fold more potent in activating RXR homodimers than RAR-RXR heterodimers.[7] Does not activate RXR-PPARγ, RXR-LXR, and RXR-FXR heterodimers.[7] |
| RXRβ | 3.6[6] | 0.8[6] | ||
| RXRγ | 3.8[6] | 0.08[6] |
Signaling Pathways and Mechanism of Action
RXR agonists exert their effects by binding to the ligand-binding domain of RXRs, which leads to a conformational change. This change promotes the dissociation of co-repressor proteins and the recruitment of co-activator proteins, initiating the transcription of target genes.
The diagram below illustrates the generalized signaling pathway for RXR heterodimers upon activation by an RXR agonist.
Caption: RXR Heterodimer Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki or Kd) of a test compound for a receptor.
Objective: To determine the concentration of an unlabeled RXR agonist that inhibits the binding of a radiolabeled RXR ligand by 50% (IC50), from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell membranes or purified RXR protein
-
Radiolabeled RXR ligand (e.g., [3H]-9-cis-retinoic acid)
-
Unlabeled RXR agonist (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a 96-well plate, add the cell membranes or purified receptor, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of the unlabeled test compound.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the unlabeled test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
Transactivation Assay (Luciferase Reporter)
This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.
Objective: To determine the concentration of an RXR agonist that produces 50% of the maximal response (EC50) in a reporter gene assay.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression plasmid for the RXR of interest
-
Reporter plasmid containing a response element for the RXR heterodimer driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (RXR agonist)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the RXR expression plasmid and the luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log concentration of the test compound to determine the EC50 value.
The diagram below illustrates the workflow for a transactivation assay.
Caption: Transactivation Assay Workflow.
Conclusion
The data presented in this guide demonstrate that while both Bexarotene and IRX4204 are potent RXR agonists, IRX4204 exhibits significantly higher binding affinity and activation potency for all RXR subtypes. Furthermore, IRX4204 displays a more selective profile, with a lack of activity at RARs and other RXR heterodimers, which may translate to a more favorable side-effect profile in therapeutic applications. The choice of RXR agonist for research or drug development should be guided by the specific application and the desired selectivity profile.
References
- 1. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bexarotene | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. grantome.com [grantome.com]
A Comparative Guide to Selective RXR Modulators: Validation of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as Bexarotene (LGD1069), and another potent selective Retinoid X Receptor (RXR) modulator, LG100268. The data presented herein is compiled from various scientific sources to facilitate an objective evaluation of their performance as selective RXR modulators.
Introduction to RXR Modulation
Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene transcription.[1][2][3] They form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[1][3] This dimerization versatility allows RXRs to control a wide array of physiological processes, including cell proliferation, differentiation, and metabolism. Selective RXR modulators are compounds that specifically bind to and activate RXRs, offering therapeutic potential for various diseases, including cancer and metabolic disorders.[4][5]
Quantitative Performance Comparison
The following tables summarize the binding affinity and transcriptional activation data for Bexarotene and LG100268, providing a clear comparison of their potency and selectivity for RXR isoforms.
Table 1: Binding Affinity (Kd/Ki in nM) for RXR Isoforms
| Compound | RXRα | RXRβ | RXRγ | Selectivity over RARs |
| Bexarotene (LGD1069) | 14 ± 2 (Kd)[6] | 21 ± 4 (Kd)[6] | 29 ± 7 (Kd)[6] | >300-fold |
| LG100268 | 3.4 (Ki)[7][8] | 6.2 (Ki)[7][8] | 9.2 (Ki)[7][8] | >1000-fold[7][8] |
Table 2: Transcriptional Activation (EC50 in nM) for RXR Isoforms
| Compound | RXRα | RXRβ | RXRγ |
| Bexarotene (LGD1069) | 33[6] | 24[6] | 25[6] |
| LG100268 | 4[7][8] | 3[7][8] | 4[7][8] |
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental methodologies:
Radioligand Binding Assay (for determining binding affinity)
This assay quantifies the affinity of a compound for a receptor. A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell lysates or purified receptor). The binding of the radioligand is then measured in the presence of varying concentrations of the unlabeled test compound (e.g., Bexarotene or LG100268). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) or dissociation constant (Kd) can be calculated.
Transcriptional Activation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a target gene. Cells are transiently transfected with two plasmids: one expressing the receptor of interest (e.g., RXRα) and another containing a reporter gene (e.g., luciferase) under the control of a response element that is recognized by the activated receptor. The cells are then treated with varying concentrations of the test compound. The level of reporter gene expression, which is proportional to the activation of the receptor, is quantified (e.g., by measuring luminescence). The EC50 value, the concentration of the compound that elicits a half-maximal response, is then determined.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Retinoid X receptor agonist LG100268 modulates the immune microenvironment in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking, dynamics, and pharmacology studies on bexarotene as an agonist of ligand-activated transcription factors, retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LG100268 - MedChem Express [bioscience.co.uk]
Efficacy of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid in Bexarotene-resistant cells
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (TAC-101), a selective retinoic acid receptor-gamma (RARγ) agonist, in the context of bexarotene-resistant malignancies.
Bexarotene, a retinoid X receptor (RXR)-selective agonist, is a standard therapy for cutaneous T-cell lymphoma (CTCL); however, the development of resistance poses a significant clinical challenge.[1][2][3] This guide explores the potential of TAC-101 as an alternative therapeutic strategy in such resistant settings, drawing upon available preclinical data. While direct comparative studies on bexarotene-resistant cell lines are limited, this guide synthesizes existing knowledge on retinoid resistance mechanisms and the distinct pharmacology of TAC-101 to provide a scientifically grounded perspective.
Overcoming Resistance: A Tale of Two Receptors
Bexarotene exerts its therapeutic effects by activating RXRs, which form heterodimers with various nuclear receptors, including RARs. Resistance to bexarotene can emerge from alterations in RXR signaling pathways or downstream cellular machinery. TAC-101, by selectively targeting RARγ, offers a distinct mechanism of action that may bypass the resistance mechanisms developed against an RXR-selective agonist.
Experimental Data Summary
While direct head-to-head data of TAC-101 in verified bexarotene-resistant cell lines is not extensively published, the following table summarizes hypothetical comparative data based on the known mechanisms of each compound. This is intended to illustrate the potential differences in efficacy that might be observed.
| Parameter | Bexarotene in Sensitive Cells | Bexarotene in Resistant Cells | TAC-101 in Bexarotene-Resistant Cells (Hypothetical) |
| Cell Viability (IC50) | Low | High | Moderate to Low |
| Apoptosis Induction | High | Low | Moderate to High |
| RARγ Target Gene Expression | Indirect/Moderate | Low | High |
| RXR Target Gene Expression | High | Low/Variable | Low |
Experimental Protocols
To rigorously assess the efficacy of TAC-101 in bexarotene-resistant cells, the following experimental workflow is proposed:
-
Development of Bexarotene-Resistant Cell Lines:
-
Parental CTCL cell lines (e.g., Hut78, MyLa) are cultured with gradually increasing concentrations of bexarotene over several months.
-
Resistance is confirmed by a significant increase in the IC50 value of bexarotene compared to the parental cells, as determined by cell viability assays (e.g., MTT, CellTiter-Glo).
-
-
Comparative Efficacy Assays:
-
Parental, bexarotene-sensitive, and bexarotene-resistant CTCL cells are treated with a range of concentrations of both bexarotene and TAC-101 for 48-72 hours.
-
Cell Viability: Assessed using MTT or similar assays to determine the IC50 for each compound in each cell line.
-
Apoptosis: Quantified by flow cytometry using Annexin V/Propidium Iodide staining.
-
Gene Expression Analysis: RNA is extracted from treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of known RARγ and RXR target genes (e.g., p21, caspase-9, CYP26A1).
-
-
Mechanism of Action Studies:
-
Western Blotting: To analyze the protein expression levels of key components of the RAR and RXR signaling pathways.
-
Receptor Knockdown/Overexpression: To confirm the on-target effects of TAC-101 and its dependence on RARγ.
-
Visualizing the Pathways and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the distinct signaling pathways of bexarotene and TAC-101, and the proposed experimental workflow.
References
A Comparative Analysis of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid and Other Synthetic Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthetic retinoid 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid and other prominent synthetic retinoids. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development by presenting a side-by-side comparison of their biological activities, supported by experimental data and detailed methodologies.
Introduction to Synthetic Retinoids
Synthetic retinoids are a class of compounds that are structurally and functionally related to vitamin A (retinol). They exert their biological effects by binding to and activating retinoic acid receptors (RARs), which are ligand-inducible transcription factors belonging to the nuclear receptor superfamily. There are three main subtypes of RARs: RARα, RARβ, and RARγ. Upon activation, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This regulation of gene expression controls a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The development of synthetic retinoids with selectivity for specific RAR subtypes is a key strategy in drug discovery to target specific cellular pathways and minimize off-target effects.
Comparative Biological Activity
The biological activity of synthetic retinoids is primarily characterized by their binding affinity for the different RAR subtypes (Ki or Kd values) and their potency in activating these receptors to induce gene transcription (EC50 values from transactivation assays). This section provides a quantitative comparison of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid with other well-characterized synthetic retinoids: Tamibarotene, Adapalene, and Trifarotene.
| Compound | RARα Binding Affinity (Ki/Kd, nM) | RARβ Binding Affinity (Ki/Kd, nM) | RARγ Binding Affinity (Ki/Kd, nM) | RARα Transactivation (EC50, nM) | RARβ Transactivation (EC50, nM) | RARγ Transactivation (EC50, nM) | Receptor Selectivity |
| 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | Data not available | Data not available | 26[1] | Data not available | Data not available | 2[1] | RARγ selective (based on available data) |
| Tamibarotene (Am80) | Potent | Potent | Low affinity | Potent | Potent | Weak activity | RARα/β selective agonist |
| Adapalene | Does not bind | High affinity | High affinity | No activity | Potent | Potent | RARβ/γ selective agonist[2][3] |
| Trifarotene | Data not available | Data not available | Potent | Data not available | Data not available | Potent | First-in-class selective RARγ agonist |
Note: Quantitative data for Tamibarotene, Adapalene, and Trifarotene across all RAR subtypes is not consistently reported in a single source. The table reflects their known selectivity profiles. "Potent" indicates high activity, while "Low affinity" or "No activity" indicates significantly less or no interaction.
Signaling Pathway of Synthetic Retinoids
The activation of gene expression by synthetic retinoids follows a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.
Caption: Synthetic retinoid signaling pathway.
Experimental Protocols
The following sections detail the general methodologies for the key experiments used to characterize the biological activity of synthetic retinoids.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a test compound for a specific receptor subtype.
Objective: To measure the ability of a non-radiolabeled synthetic retinoid to compete with a radiolabeled ligand for binding to RARα, RARβ, or RARγ.
Materials:
-
Recombinant human RARα, RARβ, or RARγ.
-
Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid).
-
Test synthetic retinoid.
-
Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and other stabilizing agents).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
A constant concentration of the recombinant RAR protein and the radiolabeled ligand are incubated in the binding buffer.
-
Increasing concentrations of the unlabeled test retinoid are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-ligand complexes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Transactivation (Reporter Gene) Assay
This assay is used to measure the functional potency (EC50) of a synthetic retinoid to activate a specific RAR subtype and induce gene transcription.
Objective: To quantify the ability of a synthetic retinoid to activate RARα, RARβ, or RARγ and drive the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Expression vector for the full-length human RARα, RARβ, or RARγ.
-
Reporter plasmid containing a luciferase gene under the control of a promoter with RAREs.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test synthetic retinoid.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cells are co-transfected with the RAR expression vector and the RARE-luciferase reporter plasmid.
-
After transfection, the cells are treated with increasing concentrations of the test synthetic retinoid.
-
The cells are incubated for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of the luciferase assay reagent.
-
The concentration of the test compound that produces 50% of the maximal luciferase response (EC50) is determined from the dose-response curve.
Conclusion
The comparative analysis of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid and other synthetic retinoids highlights the importance of subtype selectivity in determining their biological activity. Based on the available data, 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid demonstrates potent and selective agonist activity for RARγ. In contrast, other synthetic retinoids such as Tamibarotene and Adapalene exhibit different selectivity profiles, targeting RARα/β and RARβ/γ, respectively. Trifarotene is another example of a highly selective RARγ agonist.
The choice of a particular synthetic retinoid for research or therapeutic development will depend on the desired biological outcome and the specific RAR subtype-mediated pathways to be targeted. The experimental protocols provided in this guide offer a foundation for the continued investigation and characterization of novel synthetic retinoids. Further studies are required to fully elucidate the binding affinities and transactivation potencies of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid for RARα and RARβ to complete its selectivity profile.
References
Head-to-head studies of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid and Targretin
Comparative Analysis of Bexarotene (Targretin) and Other Nuclear Receptor Agonists
Introduction
This guide provides a detailed comparison of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, the active pharmaceutical ingredient, and its marketed formulation, Targretin. It is crucial to note that these are not different substances; 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid is the chemical name for the drug bexarotene, which is sold under the brand name Targretin.[1][2] Therefore, a direct head-to-head comparison would be redundant.
This document will instead serve as a comprehensive scientific guide to bexarotene, presenting its performance data and comparing it with other relevant retinoid X receptor (RXR) and retinoic acid receptor (RAR) agonists based on published head-to-head studies. The information is intended for researchers, scientists, and professionals in drug development.
Bexarotene is a synthetic retinoid that selectively binds to and activates retinoid X receptors (RXRs).[3] There are three subtypes of RXR: alpha, beta, and gamma.[4] These receptors act as transcription factors that regulate gene expression involved in crucial cellular processes like differentiation, proliferation, and apoptosis.[3] Bexarotene has demonstrated efficacy in the treatment of cutaneous T-cell lymphoma (CTCL).[5][6]
Mechanism of Action: RXR Signaling Pathway
Bexarotene exerts its biological effects by binding to RXRs. These receptors can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and the liver X receptor (LXR).[3][4] Upon ligand binding, the receptor complex undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent transcription of target genes.[4] This regulation of gene expression is central to the therapeutic effects of bexarotene in cancer.[3]
Caption: Bexarotene binds to RXR in the nucleus, promoting dimerization and gene transcription.
Quantitative Data from Comparative Studies
The following tables summarize key performance data for bexarotene, including its receptor selectivity, clinical efficacy in CTCL, and direct comparisons with other nuclear receptor agonists.
Table 1: Bexarotene Potency against RXR Subtypes
| RXR Subtype | EC50 (nM) |
| RXRα | 33 |
| RXRβ | 24 |
| RXRγ | 25 |
Data sourced from Tocris Bioscience.
Table 2: Clinical Efficacy of Oral Bexarotene in Advanced-Stage CTCL
| Initial Dose | Number of Patients | Overall Response Rate (Complete + Partial) |
| 300 mg/m²/d | 56 | 45% |
| >300 mg/m²/d | 38 | 55% |
Data from the multinational phase II-III trial in patients with refractory advanced-stage CTCL.[5]
Table 3: Head-to-Head Comparison of RXR Agonists: Bexarotene vs. 6OHA
| Parameter | Bexarotene | 6OHA (Novel Agonist) |
| RXRα Agonist Activity | Potent | Comparable to Bexarotene |
| RXRγ Agonist Activity | Active | Lower than Bexarotene |
| Retinoic Acid Receptor α Activity | Low | Lower than Bexarotene |
| Serum Triglyceride Increase | Yes | No |
| Serum Thyrotropin/Thyroxine Decrease | Yes | No |
This study highlights 6OHA as a promising RXR agonist with a potentially more favorable side-effect profile compared to bexarotene.[7]
Table 4: Comparative Effects on Bone Metabolism: Bexarotene (RXR Agonist) vs. Tazarotene (RAR Agonist)
| Parameter (Day 14) | Bexarotene | Tazarotene |
| Decrease in Femur Index | 20% | 8% |
| Plasma Osteocalcin Level (Bone Formation Marker) | Increased | Unchanged |
| Plasma TRACP5b Level (Bone Resorption Marker) | Increased | Decreased |
This study in rats suggests that bexarotene increases bone turnover, whereas tazarotene appears to have an inhibitory effect.[8]
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are representative protocols for assays used to characterize RXR agonists.
Protocol 1: RXR Activation Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate RXR-mediated gene transcription.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with two plasmids: one expressing the human RXRα protein and a reporter plasmid containing a luciferase gene downstream of an RXR response element (RXRE).
-
Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing the test compound (e.g., bexarotene) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Activity Measurement: Following a 24-hour incubation period, cells are lysed. The luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to the vehicle control. The concentration-response curve is plotted, and the EC50 value (the concentration at which the compound elicits a half-maximal response) is calculated.
Protocol 2: CTCL Cell Proliferation (MTS) Assay
This assay measures the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Human CTCL cells (e.g., Hut78) are seeded into 96-well plates at a density of 10,000–20,000 cells per well.
-
Compound Incubation: The cells are immediately treated with the test compound (e.g., bexarotene at 10 µM) or a vehicle control.
-
MTS Reagent Addition: After 72 hours of incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan product. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance of treated wells is compared to the vehicle control to determine the percentage of proliferation inhibition.[9]
Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical comparison of a novel RXR agonist against the benchmark, bexarotene.
References
- 1. youtube.com [youtube.com]
- 2. Can Vitamins Help Fight Inflammation? [webmd.com]
- 3. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 4. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative evaluation of the biological characteristics of a novel retinoid X receptor agonist and bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of bexarotene, a selective agonist of the retinoid receptor X (RXR), and tazarotene, a selective agonist of the retinoid acid receptor (RAR), on bone metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas [mdpi.com]
A Preclinical Comparative Analysis of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Bexarotene) for Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic potential of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as Bexarotene, with other retinoid X receptor (RXR) agonists. Bexarotene is a synthetic retinoid that selectively binds to and activates RXRs, which are nuclear receptors that play a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2][3] This document summarizes key preclinical findings, presents comparative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of its therapeutic promise.
In Vitro Efficacy: A Look at Cellular Potency
Bexarotene has demonstrated modest single-agent growth-inhibitory effects in various cancer cell lines, with efficacy generally observed in the micromolar range. Its cytotoxic activity has been evaluated across several human cancer cell lines, providing insights into its potential therapeutic spectrum.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colon Carcinoma | >100 | [4] |
| A549 | Non-small Cell Lung Carcinoma | 83 ± 16 | [4] |
| MCF7 | Breast Cancer | 67 ± 13 | [4] |
| MCF7D | Doxorubicin/Cisplatin Resistant Breast Cancer | 71 ± 21 | [4] |
| HaCat | Non-malignant Keratinocytes | >90 | [4] |
| Hut 78 | Cutaneous T-Cell Lymphoma | >150 (pure), ~128 (liposomal gel) | [5] |
In Vivo Efficacy: Preclinical Animal Model Data
Preclinical studies in animal models have been crucial in validating the anti-tumor activity of Bexarotene. These studies have primarily utilized xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Cancer Model | Animal Model | Treatment and Dosage | Key Findings | Reference |
| Cutaneous T-Cell Lymphoma (CTCL) | HH cell-xenografted mice | 30 mg/kg or 100 mg/kg, daily oral treatment | Significantly suppressed tumor progression from day 11 to day 28. | |
| HER2-positive Breast Cancer | Patient-Derived Xenograft (PDX) | Not Specified | 44% reduction in tumor growth rate. | [6][7] |
| Myxoid Liposarcoma | Patient-Derived Xenograft (ML017 and ML017/ET) | 10 mg/kg i.p. qdx28 (in combination) | Improved efficacy of combination treatments, causing faster tumor responses and extending animal survival. | [8] |
Comparative Analysis with a Novel RXR Agonist: IRX4204
IRX4204 is a next-generation, highly selective RXR agonist that has shown promise in preclinical studies. A direct comparison with Bexarotene in a HER2-positive breast cancer model highlights the potential for improved efficacy with more targeted agents.
| Compound | Cancer Model | Animal Model | Treatment and Dosage | Tumor Growth Rate Reduction | Reference |
| Bexarotene | HER2-positive Breast Cancer | PDX | Not Specified | 44% | [6][7] |
| IRX4204 | HER2-positive Breast Cancer | PDX | 10 mg/kg | 49% | [6][7] |
Mechanism of Action: Signaling Pathways
Bexarotene exerts its therapeutic effects by modulating the RXR signaling pathway. Upon binding to RXR, Bexarotene induces a conformational change in the receptor, leading to the formation of RXR homodimers or heterodimers with other nuclear receptors such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs). These receptor complexes then bind to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, thereby regulating their transcription. This modulation of gene expression ultimately influences critical cellular processes including cell cycle progression, apoptosis, and differentiation.
Caption: Bexarotene activates RXR, leading to gene transcription changes that control cell fate.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Bexarotene in various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (SW480, A549, MCF7, MCF7D, HaCat, and Hut 78) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Bexarotene was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells were then treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of Bexarotene.
Methodology:
-
Animal Housing: Immunocompromised mice (e.g., nude or SCID mice) were housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., HH cells for CTCL model) was subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size, and their dimensions were measured regularly (e.g., twice a week) using calipers. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Randomization and Treatment: Once tumors reached a predetermined size, the mice were randomized into treatment and control groups. Bexarotene was administered orally at specified doses (e.g., 30 mg/kg and 100 mg/kg) daily for a defined period. The control group received the vehicle.
-
Endpoint: The study was terminated when tumors in the control group reached a maximum allowable size or after a predetermined treatment duration. Tumors were then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance was determined using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for assessing Bexarotene's anti-tumor effects in a mouse xenograft model.
Conclusion
The preclinical data for 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (Bexarotene) demonstrates its potential as a therapeutic agent for various cancers, particularly cutaneous T-cell lymphoma. Its mechanism of action through the RXR signaling pathway provides a solid rationale for its anti-proliferative and pro-apoptotic effects. While in vitro potency is in the micromolar range, in vivo studies have shown significant tumor growth inhibition. Comparative data with the next-generation RXR agonist IRX4204 suggests that there is potential for developing more potent and selective compounds. Further investigation into the pharmacokinetics and safety profile, along with well-designed clinical trials, will be essential to fully validate the therapeutic potential of Bexarotene and other RXR agonists in oncology.
References
- 1. Bexarotene in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of bexarotene in the prevention, treatment and anti-drug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the Number of Axial Bexarotene Ligands on the Cytotoxicity of Pt(IV) Analogs of Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy. [escholarship.org]
- 7. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Reproducibility of Findings with 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (AM580): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, commonly known as AM580, a synthetic retinoid analog. We will delve into the reproducibility of its biological activity, compare its performance with alternative retinoic acid receptor (RAR) agonists, and provide detailed experimental protocols to facilitate the replication of key findings.
Overview of AM580
AM580 is a potent and selective agonist for the Retinoic Acid Receptor Alpha (RARα).[1][2] Its stability as a benzoic acid derivative of retinoic acid makes it a valuable tool in studying the specific roles of RARα in various biological processes, including cell differentiation, proliferation, and apoptosis.[3][4] The consistent reporting of its high affinity and selectivity for RARα across multiple independent studies underscores the reproducibility of its fundamental pharmacological profile.
Comparative Performance Data
The potency and selectivity of AM580 have been characterized in numerous studies. The following tables summarize the quantitative data from various sources, providing a basis for comparing its performance against other RAR agonists, such as all-trans retinoic acid (ATRA), a natural RAR agonist.
Table 1: Comparative Potency (EC50/IC50) of AM580 and ATRA on Retinoic Acid Receptor Subtypes
| Compound | Receptor Subtype | EC50 (nM) | IC50 (nM) | Reference(s) |
| AM580 | RARα | 0.3 - 0.36 | 8 | [2][5] |
| RARβ | 8.6 - 24.6 | - | [2] | |
| RARγ | 13 - 27.9 | 13 | [2][5] | |
| ATRA | RARα | - | - | [3] |
| RARβ | - | - | [3] | |
| RARγ | - | - | [3] |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to elicit 50% of the maximal response or inhibition, respectively. Lower values indicate higher potency.
The data consistently demonstrates the high potency and selectivity of AM580 for RARα over RARβ and RARγ. For instance, EC50 values for RARα are consistently in the sub-nanomolar to low nanomolar range across different studies, highlighting the reproducibility of this key parameter.[2][5]
Experimental Protocols
To ensure the reproducibility of findings, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments frequently used to characterize the activity of AM580.
RARα Agonist Activity Assay (Luciferase Reporter Gene Assay)
This assay is commonly used to quantify the agonist activity of compounds on RARα.
Objective: To determine the dose-dependent activation of RARα by AM580.
Materials:
-
COS-7 cells (or other suitable mammalian cell line)
-
Expression vector for human RARα
-
Luciferase reporter vector containing a retinoic acid response element (RARE)
-
Transfection reagent
-
AM580 and other test compounds
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in appropriate media until they reach 70-80% confluency.
-
Co-transfect the cells with the RARα expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, plate the cells into a 96-well plate.
-
Prepare serial dilutions of AM580 and other test compounds in the appropriate cell culture medium.
-
Add the diluted compounds to the cells and incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., vehicle-treated cells).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Calculate the EC50 value from the dose-response curve using a suitable software.
-
Cell Differentiation Assay in Acute Promyelocytic Leukemia (APL) Cells
AM580 is known to induce granulocytic differentiation in APL cell lines like NB4.
Objective: To assess the cytodifferentiating effect of AM580 on APL cells.
Materials:
-
NB4 cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
AM580 and ATRA
-
Flow cytometer
-
Antibodies for cell surface markers of differentiation (e.g., CD11b)
-
Nitroblue tetrazolium (NBT) for functional differentiation assay
Protocol:
-
Cell Culture and Treatment:
-
Culture NB4 cells in RPMI-1640 medium with 10% FBS.
-
Seed the cells at a density of 2 x 10^5 cells/mL.
-
Treat the cells with various concentrations of AM580 or ATRA for 72-96 hours.
-
-
Analysis of Differentiation Markers (Flow Cytometry):
-
Harvest the cells and wash with PBS.
-
Incubate the cells with fluorescently labeled antibodies against CD11b.
-
Analyze the expression of CD11b using a flow cytometer. An increase in the percentage of CD11b-positive cells indicates differentiation.
-
-
NBT Reduction Assay (Functional Differentiation):
-
Incubate the treated cells with NBT solution.
-
Differentiated cells will reduce the yellow NBT to a blue formazan precipitate.
-
Quantify the percentage of NBT-positive cells by light microscopy.
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams are provided.
Caption: RARα Signaling Pathway.
Caption: In Vitro AM580 Experiment Workflow.
Conclusion
The available data strongly supports the reproducibility of the primary findings related to 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (AM580), particularly its high potency and selectivity as a RARα agonist. The consistency of its reported EC50 values across multiple studies provides confidence in its pharmacological profile. By adhering to the detailed experimental protocols outlined in this guide, researchers can expect to achieve comparable and reproducible results, furthering our understanding of the therapeutic potential of selective RARα modulation.
References
- 1. AM 580 | Retinoic Acid Receptor Agonists: R&D Systems [rndsystems.com]
- 2. stemcell.com [stemcell.com]
- 3. AM580, a stable benzoic derivative of retinoic acid, has powerful and selective cyto-differentiating effects on acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AM-580 | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
Benchmarking 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid against standard-of-care treatments
A Comparative Analysis Against Standard-of-Care in Dermatological Disorders
This guide provides a comparative overview of the novel synthetic retinoid, 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, against established standard-of-care treatments for dermatological conditions such as acne vulgaris and psoriasis. Due to the limited publicly available data on this specific compound, this comparison is based on its structural similarity to other retinoic acid receptor (RAR) agonists and the established profiles of current therapies.
Introduction to Retinoid Therapeutics
Retinoids are a class of compounds derived from vitamin A that play a crucial role in regulating cellular processes such as proliferation, differentiation, and inflammation. Their therapeutic effects in dermatology are primarily mediated through the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, these receptors form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby modulating the expression of genes involved in skin homeostasis.
The compound 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid is a third-generation retinoid, characterized by its rigid structure which is designed to confer receptor selectivity and an improved side-effect profile compared to older generations of retinoids.
Mechanism of Action: Retinoic Acid Receptor Signaling
The primary mechanism of action for 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid and other therapeutic retinoids involves the activation of the retinoic acid receptor (RAR) signaling pathway. This pathway is integral to the regulation of keratinocyte proliferation and differentiation, as well as modulating inflammatory responses within the skin.
Safety Operating Guide
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid proper disposal procedures
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Disposal
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid (CAS Number: 104561-41-3). Adherence to these procedures is critical due to the compound's classification as a hazardous substance with potential reproductive toxicity.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Self-contained breathing apparatus |
| Heavy rubber gloves |
| Rubber boots |
| Protective clothing to prevent skin and eye contact |
In the event of a spill, evacuate the area immediately. For cleanup, gather the solid material, place it in a sealed bag, and hold it for waste disposal. Avoid creating dust. After the material has been collected, ventilate the area and thoroughly wash the spill site with a copious amount of water.
Step-by-Step Disposal Protocol
This compound must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.
-
Waste Identification and Segregation :
-
Clearly label the waste container with the full chemical name: "4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid" and the CAS number "104561-41-3".
-
Indicate that it is a "Hazardous Waste" and "Reproductive Toxin".
-
Store this waste separately from other chemical waste streams to avoid accidental mixing.
-
-
Preparing for Disposal :
-
The recommended disposal method is incineration.
-
The solid material should be dissolved or mixed with a combustible solvent.
-
This mixture is then to be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
-
-
Engaging a Professional Disposal Service :
Disposal Workflow Diagram
The following diagram illustrates the decision-making and action process for the proper disposal of this chemical.
Caption: Disposal workflow for the specified hazardous chemical.
This guide is intended to provide essential information for the safe handling and disposal of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, a compound utilized in various chemical syntheses. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the hazardous properties of similar aromatic carboxylic acids and acetylenic compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene preferred), a lab coat or disposable gown, and closed-toe shoes | Prevents skin contact which may cause irritation. Full body protection is crucial in case of spills.[1] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Minimizes inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this chemical.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is functioning correctly.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Don all required PPE as outlined in the table above.
-
Handle the compound exclusively within a chemical fume hood to control exposure.
-
Avoid creating dust. Use techniques such as gentle scooping or weighing on wax paper to minimize airborne particles.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling :
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Waste Segregation :
-
Do not mix this waste with other incompatible waste streams. Aromatic carboxylic acids should be segregated from strong bases and oxidizing agents.
-
-
Disposal Method :
-
Dispose of the chemical waste through a licensed environmental waste disposal company. Controlled incineration is a common method for the disposal of aromatic hydrocarbons.[2]
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid from initial preparation to final disposal.
Caption: Workflow for safe handling of the target chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
